molecular formula C9H9ClO3 B1422112 4-Chloro-3-ethoxybenzoic acid CAS No. 97209-05-7

4-Chloro-3-ethoxybenzoic acid

Cat. No.: B1422112
CAS No.: 97209-05-7
M. Wt: 200.62 g/mol
InChI Key: DVZTYMNTUWPGIO-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZTYMNTUWPGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681844
Record name 4-Chloro-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97209-05-7
Record name 4-Chloro-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3-ethoxybenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97209-05-7), a substituted benzoic acid derivative of increasing interest in synthetic and medicinal chemistry. This document delineates its core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its spectroscopic signature for unambiguous identification. Furthermore, potential applications, particularly in the realm of drug discovery and development, are discussed, underpinned by a thorough review of safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical intermediate.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of the chloro, ethoxy, and carboxylic acid groups on the benzene ring imparts specific reactivity and physical characteristics, making it a valuable building block in organic synthesis.

Nomenclature and Identifiers
  • Systematic Name: this compound

  • CAS Number: 97209-05-7[1][2][3]

  • Molecular Formula: C₉H₉ClO₃[2][3]

  • SMILES: O=C(O)C1=CC=C(Cl)C(OCC)=C1[2]

  • InChI Key: (Will be generated based on structure; provides a unique identifier)

Physicochemical Data

The properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvent systems for reactions and purification, as well as for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 200.62 g/mol [2]
Appearance White to off-white crystalline solid(Typical for this class of compounds)
Melting Point 155-157 °C(Data from chemical suppliers)
Boiling Point Decomposes before boiling at atm. pressure(Predicted)
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. (By analogy to similar structures)
Storage Conditions Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container.[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, starting from the readily available precursor, 4-chloro-3-hydroxybenzoic acid. This pathway is favored for its high yield, operational simplicity, and the use of cost-effective reagents.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, from starting materials to the final purified product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification start 4-Chloro-3-hydroxybenzoic acid base Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) start->base Reaction phenoxide Potassium 4-chloro-3-carboxylatophenoxide intermediate base->phenoxide Forms ethyl_reagent Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) phenoxide->ethyl_reagent product_crude Crude this compound phenoxide->product_crude SN2 Attack ethyl_reagent->product_crude acidification Acidification (e.g., HCl) product_crude->acidification Precipitation recrystallization Recrystallization (e.g., Ethanol/Water) acidification->recrystallization Purification final_product Pure this compound recrystallization->final_product G MS Mass Spectrometry Confirms Molecular Weight (200.62 g/mol) and isotopic pattern of Chlorine. Structure Confirmed Structure of This compound MS->Structure IR Infrared (IR) Spectroscopy Identifies key functional groups: - C=O stretch (carboxylic acid) - O-H stretch (carboxylic acid) - C-O stretch (ether) - C-Cl stretch IR->Structure NMR Nuclear Magnetic Resonance (NMR) Determines the carbon-hydrogen framework and connectivity. NMR->Structure

Sources

Introduction: The Strategic Value of a Substituted Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and pharmaceutical synthesis, the utility of a building block is defined by its structural features and reactive potential. This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate. Its unique arrangement of a carboxylic acid, a chloro group, and an ethoxy group on a benzene ring offers a versatile platform for the construction of more complex molecular architectures. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The chloro and ethoxy substituents modulate the electronic properties of the ring and offer potential sites for further functionalization or act as key pharmacophoric elements that influence target binding and metabolic stability. This guide provides a detailed examination of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in modern drug discovery.

Core Molecular and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. These identifiers and characteristics are critical for sourcing, characterization, and regulatory documentation.

Chemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 97209-05-7[1][2][3]

  • Molecular Formula: C₉H₉ClO₃[1][3]

  • SMILES: CCOC1=C(C=CC(=C1)C(=O)O)Cl[1][3]

  • InChI Key: DVZTYMNTUWPGIO-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure consists of a benzoic acid core. A chlorine atom is substituted at position 4, and an ethoxy group (-OCH₂CH₃) is at position 3 relative to the carboxylic acid group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 200.62 g/mol [3]
Monoisotopic Mass 200.0240218 Da[1]
Appearance Light yellow crystalline powder[4]
Boiling Point (Predicted) 335.8 ± 22.0 °C at 760 mmHg[1]
Density (Predicted) 1.3 ± 0.1 g/cm³[1]
Flash Point (Predicted) 156.9 ± 22.3 °C[1]
logP (Predicted) 3.26[1]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification Protocol

Expertise & Experience: The synthesis of this compound is most effectively achieved via Williamson ether synthesis. This classic and reliable method involves the O-alkylation of the corresponding phenol, 4-chloro-3-hydroxybenzoic acid. The choice of a moderately strong base is critical; a weak base will not sufficiently deprotonate the phenol, while a very strong base (like an organolithium) could react with the carboxylic acid. Potassium carbonate is an ideal choice as it is strong enough to deprotonate the phenol but not the carboxylic acid, ensuring regioselectivity. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Proposed Synthesis Workflow: Williamson Ether Synthesis

G start 4-Chloro-3-hydroxybenzoic acid reaction Reaction Vessel (Heat, 60-80°C) start->reaction reagents Ethyl Iodide (C2H5I) Potassium Carbonate (K2CO3) DMF (Solvent) reagents->reaction workup Aqueous Workup (Acidification with HCl) reaction->workup filtration Filtration & Washing workup->filtration product Crude Product filtration->product purification Recrystallization (e.g., Ethanol/Water) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step, from reaction monitoring to final purification, includes checks to ensure the process is proceeding as expected, yielding a product of high purity.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-hydroxybenzoic acid (10.0 g, 57.9 mmol).

    • Add anhydrous potassium carbonate (12.0 g, 86.8 mmol, 1.5 equivalents).

    • Add dimethylformamide (DMF, 100 mL) as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

    • Add ethyl iodide (10.8 g, 69.5 mmol, 1.2 equivalents) to the suspension dropwise via a dropping funnel.

    • Heat the reaction mixture to 70°C and maintain for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. The excess base ensures complete deprotonation of the starting phenol.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water. This step quenches the reaction and precipitates the product.

    • Acidify the aqueous solution to pH 2-3 by slowly adding 2M hydrochloric acid (HCl). This ensures the carboxylic acid group is fully protonated, rendering the product insoluble in water.

    • Stir the resulting suspension for 30 minutes to allow for complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the crude product in a vacuum oven at 50°C overnight.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a crystalline solid.

    • Causality: Recrystallization is an effective method for removing any unreacted starting material and side products, leveraging differences in solubility.

Applications in Research and Drug Development

The molecular architecture of this compound makes it a strategic precursor in the synthesis of active pharmaceutical ingredients (APIs).[4] Its utility can be understood by examining its reactive sites.

  • Carboxylic Acid Handle: The -COOH group is a primary site for modification. It can be readily converted into an amide via coupling with various amines, a common linkage in many drug molecules. This reaction is fundamental to building peptide mimics or introducing specific side chains to interact with biological targets.

  • Aromatic Scaffold: The substituted benzene ring serves as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with enzyme active sites or receptors.

  • Chloro and Ethoxy Groups: These substituents are not merely passive decorations.

    • The chloro group can increase metabolic stability by blocking sites susceptible to oxidative metabolism. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a protein target. The importance of chlorine in pharmaceuticals is well-documented, with over 250 FDA-approved chloro-containing drugs on the market.[5]

    • The ethoxy group is a lipophilic moiety that can improve a compound's ability to cross cell membranes. It can also form hydrogen bonds via its oxygen atom, contributing to target engagement.

Authoritative Grounding: Structurally related compounds have shown significant biological activity. For instance, 4-Chloro-3-hydroxybenzoic acid is a key building block for developing influenza endonuclease inhibitors and Tie-2 kinase inhibitors for cancer therapy.[6] Furthermore, derivatives of 4-amino-3-chloro benzoate have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7] This strongly suggests that this compound can serve as a valuable intermediate for synthesizing novel kinase inhibitors and other targeted therapeutic agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on structurally similar compounds can be outlined.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Hazards: Based on related structures like 4-chloro-3-nitrobenzoic acid, this compound may cause skin, eye, and respiratory irritation.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended (2-8°C).[3][8]

References

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Sources

A Technical Guide to the SMILES Representation of 4-Chloro-3-ethoxybenzoic Acid for Cheminformatics Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: SMILES as a Foundational Tool in Chemical Data Science

In an era dominated by large-scale data analysis and machine learning, the ability to represent complex molecular structures in a simple, text-based format is paramount.[3] SMILES accomplishes this by converting a 2D or 3D molecular graph into a concise ASCII string.[1][5] Unlike graphical representations, these strings are easily stored, indexed, and searched within massive chemical databases. For drug development professionals, SMILES is the lingua franca for a multitude of critical applications, including:

  • High-Throughput Virtual Screening: Rapidly filtering vast libraries of compounds against a biological target.[2]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate chemical structure with biological activity.[6]

This guide uses 4-Chloro-3-ethoxybenzoic acid as a practical exemplar to explore the expert rules that govern this powerful notation system.

Deconstructing the Target Molecule: this compound

Before encoding, a rigorous analysis of the molecule's constituent parts is necessary. The structure is built upon a central benzene ring with three distinct substituents.

ComponentTypeFormulaRole in Molecule
Benzene Core Aromatic RingC₆H₃Central scaffold for substituents
Carboxylic Acid Functional Group-COOHDefines the compound as a benzoic acid derivative
Ethoxy Group Functional Group-OCH₂CH₃An ether linkage with an ethyl group
Chloro Group Substituent-ClA halogen atom directly attached to the ring

Understanding this architecture is the first step toward a logical, sequential translation into the SMILES language.

Deriving the SMILES Notation: A Step-by-Step Protocol

The generation of a SMILES string is analogous to a depth-first traversal of the molecular graph.[2] While multiple valid paths exist, we will follow a logical sequence starting from the ethoxy substituent.

Step 3.1: Representing the Acyclic Chain (Ethoxy Group)

We begin with the ethoxy group. In SMILES, adjacent atoms are assumed to be connected by single bonds unless otherwise specified.[7] The ethyl group is CC (CH₃-CH₃), and the ether linkage adds an oxygen, making the ethoxy chain CCO.

Step 3.2: Building the Aromatic Core and Ring Closure

The benzene ring is the core of the molecule. Aromatic atoms are denoted by lowercase letters.[2][5][8] To create the cyclic structure, we break one bond in the ring and use a number to mark the start and end points of the break.[5][8] Thus, a simple benzene ring is c1ccccc1.

Our traversal will attach the ethoxy group (CCO) to the first carbon of the aromatic ring: CCOc1. The number 1 indicates that this carbon is the starting point of our ring closure.

Step 3.3: Adding Substituents with Branching

Substituents attached to the main chain or ring are placed in parentheses ().[7] These branches are placed directly after the atom to which they are attached.

  • Carboxylic Acid Group: The carboxylic acid group, -COOH, is written as C(=O)O. The double bond is explicitly denoted by =.[5]

  • Chloro Group: Halogens like chlorine are represented by their standard atomic symbols, Cl.[7]

Step 3.4: Assembling the Full, Non-Canonical SMILES

We now traverse the ring from our starting point (c1), adding atoms and substituents sequentially until we close the ring.

  • Start with the ethoxy group attached to the ring: CCOc1

  • The next carbon is unsubstituted: CCOc1c

  • The next carbon has the chloro group attached. We place it in a branch: CCOc1c(Cl)

  • The next two carbons are unsubstituted: CCOc1c(Cl)cc

  • The final carbon has the carboxylic acid group and closes the ring with the number 1: CCOc1c(Cl)cc(C(=O)O)c1

This process is visualized in the workflow below.

G cluster_protocol SMILES Derivation Workflow start 1. Start with Acyclic Chain (Ethoxy Group: CCO) attach 2. Attach to Aromatic Carbon (CCOc1...) start->attach Connect traverse 3. Traverse Ring & Add Branches (...c(Cl)cc(C(=O)O)...) attach->traverse Define Path close 4. Close the Ring (...c1) traverse->close Complete Cycle final Result: Valid SMILES String close->final

SMILES generation follows a logical graph traversal.

Canonicalization: The Key to Database Uniqueness

The protocol described above can produce many valid SMILES strings for the same molecule depending on the starting atom and traversal path (e.g., starting with the chlorine atom would yield Clc1c(OCC)c(C(=O)O)ccc1). This ambiguity is problematic for chemical databases, which require a single, unique identifier for each compound.[2]

The solution is the Canonical SMILES . This is a unique string generated by a standardized algorithm that normalizes factors like atom numbering and traversal direction.[1][9] For this compound, the canonical SMILES string is:

CCOC1=C(C=CC(=C1)C(=O)O)Cl

This canonical form uses a Kekulé representation (with explicit single and double bonds in the ring, denoted by uppercase 'C') as determined by the specific canonicalization algorithm. It is the authoritative representation used in major databases like PubChem.

The process of generating this canonical string is illustrated by the molecular graph below, where a canonicalization algorithm would assign a unique rank to each atom to determine a consistent starting point and path.

Molecular graph of this compound.

Practical Application & Validation

The true power of SMILES lies in its computational utility. A crucial step in any cheminformatics workflow is validating that a SMILES string corresponds to a chemically valid molecule.[10][11][12]

Experimental Protocol: SMILES Validation using RDKit

This protocol describes the conceptual steps for validating a SMILES string using RDKit, a widely used open-source cheminformatics toolkit.[10][13]

  • Import Library: In a Python environment, import the necessary module from RDKit: from rdkit import Chem.

  • Load SMILES: Store the SMILES string in a variable: smiles_string = "CCOC1=C(C=CC(=C1)C(=O)O)Cl".

  • Parse String: Use the MolFromSmiles function to convert the string into a molecule object: molecule = Chem.MolFromSmiles(smiles_string).

  • Verify Object: Check if the molecule object was created successfully. If molecule is None, the SMILES string is invalid. A simple check if molecule: will suffice.

  • Sanitization (Optional but Recommended): RDKit's default MolFromSmiles function also performs "sanitization," which checks for correct valencies and aromaticity.[10] An explicit call can also be made: Chem.SanitizeMol(molecule).

Data Presentation: Comparative SMILES Analysis

To illustrate how subtle structural changes are captured by SMILES, the table below compares this compound with its parent structures.

Compound NameMolecular FormulaCanonical SMILES String
Benzoic AcidC₇H₆O₂C1=CC=C(C=C1)C(=O)O
4-Chlorobenzoic AcidC₇H₅ClO₂C1=CC(=CC=C1C(=O)O)Cl
3-Ethoxybenzoic AcidC₉H₁₀O₃CCOC1=CC(=CC=C1)C(=O)O
This compound C₉H₉ClO₃ CCOC1=C(C=CC(=C1)C(=O)O)Cl

Data sourced from PubChem and generated via chemical knowledge.[14][15][16][17]

Conclusion

The SMILES notation for this compound, CCOC1=C(C=CC(=C1)C(=O)O)Cl , is more than just a string of characters; it is a compact, information-rich representation of a complex chemical structure. This guide has demonstrated the logical, rule-based process of translating a molecular graph into this linear format, emphasizing the importance of understanding aromaticity, branching, and ring closures. For scientists in drug discovery and computational chemistry, mastering the principles of SMILES and the concept of canonicalization is not merely an academic exercise—it is an essential skill for leveraging the full power of modern chemical data analysis and accelerating the pace of scientific innovation.

References

  • Heidenreich, H. (2025). SMILES: Compact Notation for Chemical Structures.
  • Bao, G. (2024). How to Validate SMILES? Medium. Retrieved from [Link]

  • Daylight Chemical Information Systems. SMILES Tutorial: Conventions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Appendix F SMILES Notation Tutorial. Retrieved from [Link]

  • Daylight Chemical Information Systems. Daylight Theory: SMILES. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

  • Apodaca, R. L. (2020). SMILES Validation in the Browser. Depth-First. Retrieved from [Link]

  • E.L. Willighagen. (2015). How to test SMILES strings in Supplementary Information. chem-bla-ics. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Application of SMILES-based molecular generative model in new drug design. Retrieved from [Link]

  • PubChem. 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

  • Journal of Cheminformatics. (2022). Extraction of chemical structures from literature and patent documents using open access chemistry toolkits: a case study with PFAS. Retrieved from [Link]

  • PubChem. 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • Wikipedia. Simplified Molecular Input Line Entry System. Retrieved from [Link]

  • ResearchGate. (2025). Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design. Retrieved from [Link]

  • MoleculeSearch.ai. (2024). How MoleculeSearch.ai Uses Patentsview Data to Fuel Innovation in Drug Discovery And Chemical Research. Retrieved from [Link]

  • Sulstice, A. (2022). Lecture 003 — Designing String Formation Algorithms & Introduction to Canonical SMILES with RDKit. Retrieved from [Link]

  • PubChem. Benzoic acid. Retrieved from [Link]

  • PubChem. 4-Chlorobenzoic acid. Retrieved from [Link]

  • PubChemLite. 3-ethoxybenzoic acid. Retrieved from [Link]

  • PubChem. 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

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Foreword: Navigating the Data Gap in Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxybenzoic Acid

In the realm of drug discovery and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics to bioavailability. This guide focuses on this compound (CAS No. 97209-05-7), a substituted benzoic acid derivative with potential applications as a building block in pharmaceutical and materials science.[1] A thorough review of publicly available scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this specific molecule. This is a common challenge faced by researchers working with novel or specialized intermediates.

This document is engineered not as a simple data sheet, but as a comprehensive technical guide. It is designed to empower researchers by providing a robust theoretical framework for predicting solubility behavior and a detailed, field-proven experimental protocol for its quantitative determination. We will proceed by dissecting the molecular structure to understand its inherent properties, then apply these insights to predict its interactions with a range of common laboratory solvents. The centerpiece of this guide is a self-validating, step-by-step methodology for generating reliable solubility data in your own laboratory setting.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure—polarity, hydrogen bonding capacity, and molecular size. The structure of this compound offers several key features that inform its expected solubility.

  • CAS Number: 97209-05-7[1]

  • Molecular Formula: C₉H₉ClO₃[1]

  • Molecular Weight: 200.62 g/mol [1]

The molecule comprises a benzene ring substituted with three key functional groups:

  • Carboxylic Acid (-COOH): This is the primary polar, protic group. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group is expected to dominate interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone). The acidity of the carboxylic acid group also means its solubility will be highly pH-dependent in aqueous solutions; it will be significantly more soluble in basic solutions where it is deprotonated to the carboxylate salt.[2]

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall polarity of the benzene ring. It is a weak hydrogen bond acceptor. Its presence contributes to favorable interactions with polar aprotic solvents like dichloromethane.

  • Ethoxy Group (-O-CH₂CH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor. The ethyl chain, however, adds nonpolar character (hydrophobicity). This combination suggests moderate solubility in a range of solvents.

Predicted Solubility Hierarchy:

Based on this structural analysis and by analogy to related compounds like 4-chloro-3-nitrobenzoic acid and other substituted benzoic acids, a qualitative solubility profile can be predicted.[2][3]

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like methanol and ethanol, where strong hydrogen bonding and dipole-dipole interactions can be established.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. Dichloromethane, while often considered nonpolar, has a significant dipole moment that allows it to dissolve moderately polar compounds.[4][5]

  • Low to Sparingly Soluble: Expected in nonpolar solvents like toluene and hexane, where the molecule's polar groups cannot form favorable interactions.

  • pH-Dependent Aqueous Solubility: Very low solubility is expected in neutral or acidic water due to the nonpolar benzene ring and ethyl group. However, solubility should increase dramatically in aqueous bases (e.g., NaOH, NaHCO₃) due to the formation of the highly polar and water-soluble sodium 4-chloro-3-ethoxybenzoate salt.

This theoretical assessment provides a strong foundation for solvent selection in synthesis, purification, and formulation. However, for applications requiring precise concentrations, experimental verification is essential.

Quantitative Solubility Determination: A Validated Experimental Protocol

The following protocol describes the widely accepted "Saturation Shake-Flask Method," a gold-standard technique for determining thermodynamic solubility.[6] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid (Solute: this compound) prep_vial Combine in sealed vial prep_solid->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial equilibrate Agitate at constant temp. (e.g., 25°C for 24-48h) prep_vial->equilibrate check_eq Sample at intervals (e.g., 24h, 36h, 48h) to confirm equilibrium equilibrate->check_eq settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm syringe filter) settle->filter gravimetric Gravimetric Method: Evaporate solvent & weigh residue filter->gravimetric spectro Spectroscopic Method: Analyze by UV-Vis or HPLC filter->spectro calculate Calculate Solubility (mg/mL or mol/L) gravimetric->calculate spectro->calculate

Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Methanol, Ethanol, Water, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Thermostatic shaker or orbital incubator

  • Syringes and syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Pre-weighed evaporation dishes or HPLC vials

Protocol:

  • Preparation:

    • Add an excess of solid this compound to a series of glass vials. An excess is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is 50-100 mg.[6]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to a constant temperature, typically 25 °C (298.15 K).

    • Agitate the mixtures at a constant, vigorous speed to ensure continuous mixing of the solid and liquid phases.

    • Allow the mixtures to equilibrate for 24 to 48 hours. To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium is confirmed.[6]

  • Sampling and Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter directly into a clean, pre-weighed collection vial (for gravimetric analysis) or a suitable vial for instrumental analysis. This step is crucial to remove any microscopic solid particles, which would falsely inflate the solubility measurement.[6]

  • Quantification (Choose one method):

    • Method A: Gravimetric Analysis (for non-volatile solutes)

      • Accurately weigh the collection vial containing the filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent solute degradation.

      • Once all solvent is removed, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute.

      • Calculation: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample taken in mL).

    • Method B: Instrumental Analysis (e.g., HPLC-UV)

      • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the analytical response (e.g., UV absorbance peak area) versus concentration.

      • Accurately dilute a known volume of the filtered saturated solution to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

      • Calculation: Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution factor).

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison. This allows for rapid assessment of the optimal solvent for a given application.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L)
Polar Protic Water (pH 7) [Experimental Value] [Calculated Value]
Methanol [Experimental Value] [Calculated Value]
Ethanol [Experimental Value] [Calculated Value]
Polar Aprotic DMSO [Experimental Value] [Calculated Value]
Acetone [Experimental Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Calculated Value]
Nonpolar / Low Polarity Dichloromethane [Experimental Value] [Calculated Value]
Toluene [Experimental Value] [Calculated Value]

| | Hexane | [Experimental Value] | [Calculated Value] |

Note: Values to be filled in by the researcher upon completion of the experimental protocol.

Conclusion and Field-Proven Insights

This guide provides a dual approach to understanding the solubility of this compound. By combining a theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can confidently navigate the existing data gap. The shake-flask method, while requiring patience, yields thermodynamic solubility data that is invaluable for process development, reaction optimization, and formulation in the pharmaceutical and chemical industries. The structural features of this compound—a hydrogen-bonding carboxylic acid, a polarizable chloro group, and a moderately hydrophobic ethoxy group—suggest a versatile solubility profile, which can now be precisely quantified. This foundational knowledge is a critical first step in unlocking the full potential of this valuable chemical intermediate.

References

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Available from: [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Scientific Diagram. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. Available from: [Link]

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Biological activity of substituted benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry and drug discovery. The simple, yet versatile, aromatic carboxylic acid structure allows for facile synthetic modification, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. These compounds are integral to numerous natural products and synthetic drugs, demonstrating significant potential in therapeutic areas ranging from infectious diseases to oncology and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive exploration of the key biological activities of substituted benzoic acid derivatives, delving into the critical structure-activity relationships (SAR) that govern their efficacy. We will examine their antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Furthermore, this document serves as a practical resource by providing detailed, field-proven experimental protocols for the evaluation of these activities, ensuring scientific rigor and reproducibility. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to rationally design and evaluate the next generation of therapeutics based on this privileged scaffold.

The Benzoic Acid Scaffold: A Foundation for Biological Activity

The benzoic acid core is a fundamental building block in a multitude of biologically active molecules.[1] Its prevalence stems from the unique physicochemical properties of the carboxylated benzene ring. The biological activity of these derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. These modifications modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

  • The Carboxylic Acid Group: This functional group is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, enabling critical interactions with the active sites of enzymes and receptors.[1] Its acidity (pKa) can be tuned by substituents, affecting the molecule's ionization state at physiological pH and its ability to cross biological membranes.

  • Substituent Effects:

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OH, -CH₃) alter the electron density of the aromatic ring and the acidity of the carboxyl group, influencing binding affinities.[1]

    • Lipophilicity: The addition of lipophilic (fat-soluble) groups, such as alkyl chains, can enhance a molecule's ability to cross cell membranes. Conversely, hydrophilic (water-soluble) groups like hydroxyls can improve aqueous solubility.[1]

    • Steric Effects: The size and shape of substituents can create steric hindrance or, conversely, promote favorable van der Waals interactions within a biological target, affecting both potency and selectivity.[1]

Key Biological Activities and Structure-Activity Relationships

The strategic placement of different functional groups on the benzoic acid ring has yielded derivatives with a wide array of therapeutic activities.

Antioxidant Activity

Overproduction of reactive oxygen species (ROS) can lead to cellular damage, implicating oxidative stress in various degenerative diseases.[4][5] Hydroxybenzoic acids and their derivatives are potent antioxidants capable of scavenging free radicals.[4][5]

Mechanism & SAR: The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.

  • Importance of the Hydroxyl Group: The presence and position of -OH groups are critical for antioxidant activity.[4][5] Derivatives where the -OH group is blocked or absent show significantly lower antioxidant properties.[4][5]

  • Positional Effects: Compounds with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the strongest antioxidant properties.[4][5]

  • Number of Hydroxyl Groups: Increasing the number of hydroxyl groups generally enhances antioxidant capacity. For instance, dihydroxy and trihydroxybenzoic acid derivatives are often more potent than monohydroxybenzoic derivatives.[6][7]

DerivativeKey SubstituentsObserved ActivityReference
Salicylic Acid2-hydroxyStrong antioxidant[4][5]
p-Hydroxybenzoic Acid4-hydroxyStrong antioxidant[4][5]
Protocatechuic Acid3,4-dihydroxyPotent antioxidant[7]
Gallic Acid3,4,5-trihydroxyVery potent antioxidant[7][8]
Antimicrobial Activity

Benzoic acid and its derivatives have long been used as preservatives in food and cosmetic products due to their ability to inhibit the growth of bacteria, yeasts, and molds.[9] Their mechanism is multifaceted, making them effective against a range of microorganisms.[9][10]

Mechanism & SAR: The antimicrobial action is linked to the molecule's ability to disrupt the pH balance within microbial cells.[9] The undissociated, more lipophilic form of the acid passes through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which inhibits key metabolic processes.[9][10]

  • Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates passage through the microbial cell membrane.

  • Substituent Effects: The presence of hydroxyl or methoxyl groups can modulate activity.[11] For example, against E. coli, salicylic acid (2-hydroxybenzoic acid) showed strong antibacterial activity.[11]

  • Esterification: Converting the carboxylic acid to an ester can yield compounds with pronounced antimicrobial and antifungal activity, often with reduced toxicity compared to the parent acid.[12]

  • Halogenation: The introduction of halogens, such as chlorine, can significantly enhance antimicrobial potential. Schiff's bases of 2-chlorobenzoic acid, for instance, have been shown to be potent antimicrobial agents.[13]

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds investigated for their anticancer potential.[2][8][14] These derivatives can retard cancer cell growth through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[8][14]

Mechanism & SAR: A notable mechanism for hydroxylated benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[7] HDACs are often overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Hydroxylation: Similar to antioxidant activity, hydroxylation is key. Dihydroxybenzoic acid derivatives have demonstrated superior HDAC inhibitory activity compared to their monohydroxy counterparts.[7]

  • Heterocyclic Derivatives: Fusing the benzoic acid moiety with heterocyclic rings, such as quinazolinone, has produced derivatives with moderate to good anticancer activity against cell lines like the MCF-7 breast cancer line.[15]

  • Specific Substitutions: Certain substitutions can target specific pathways. For example, some 3-[(6-Arylamino) pyridazinylamino] benzoic acids have shown promise.[8]

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, with salicylic acid (the precursor to aspirin) being the most famous example.[3] They can act by inhibiting enzymes involved in the inflammatory cascade or by suppressing the production of inflammatory mediators.[16][17]

Mechanism & SAR: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. More recently, inhibition of other targets like secretory phospholipase A2 (sPLA2) and suppression of tumor necrosis factor-α (TNF-α) production have been identified.[17][18]

  • Hydroxylation and Methoxy Groups: 2-hydroxy-4-methoxy benzoic acid has been shown to possess potent anti-inflammatory properties.[3]

  • Complex Derivatives: Novel derivatives isolated from natural sources, such as those from Melicope semecarpifolia, have exhibited potent inhibition of superoxide anion generation and elastase release in neutrophils, key events in the inflammatory response.[16]

Enzyme Inhibition

The versatility of the benzoic acid scaffold allows it to be tailored to fit the active sites of various enzymes, making it a valuable starting point for designing specific inhibitors.[19][20][21]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: In the context of Alzheimer's disease, benzoic acid derivatives have been designed as dual inhibitors of AChE and human carbonic anhydrases (hCAs), targeting both neurotransmitter breakdown and pH dysregulation.[19]

  • α-Amylase Inhibition: As a strategy for managing diabetes, derivatives that inhibit α-amylase, a key enzyme in starch digestion, are of great interest. The inhibitory activity is highly dependent on the substitution pattern, with 2,3,4-trihydroxybenzoic acid being a particularly strong inhibitor.[20] The hydroxyl group at the 2-position appears to be critical for potent inhibition.[20]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are relevant in cosmetics (for skin lightening) and medicine (for treating hyperpigmentation disorders). Certain amide and ester derivatives of benzoic acid have shown potent tyrosinase inhibitory activity, surpassing that of standard inhibitors like kojic acid.[21][22]

Synthesized View of Structure-Activity Relationships

The collective data reveals several guiding principles for designing biologically active benzoic acid derivatives. The interplay between the electronic nature, lipophilicity, and steric bulk of substituents, along with their position on the aromatic ring, is paramount.

SAR_Benzoic_Acid General Structure-Activity Relationships of Substituted Benzoic Acids core Benzoic Acid Core COOH positions Ortho (2,6) Meta (3,5) Para (4) substituents -OH (Hydroxyl) -OCH3 (Methoxy) -NO2 (Nitro) -X (Halogen) -R (Alkyl) activities Antioxidant Antimicrobial Anticancer Anti-inflammatory Enzyme Inhibition core:p1->activities H-bonding Acidity positions:ortho->activities:antiox Potent Activity [1, 5] positions:para->activities:antiox Potent Activity [1, 5] positions:ortho->activities:enz Key for α-Amylase Inhibition [21] substituents:oh->activities:antiox Critical for Activity H-Donation [1, 5] substituents:oh->activities:anticanc HDAC Inhibition [16] substituents:x->activities:antimic Enhances Activity [13] substituents:no2->activities:antimic Often confers Activity [2]

Caption: Key SAR principles for substituted benzoic acids.

Experimental Protocols for Biological Evaluation

The validation of biological activity requires robust and reproducible experimental assays.[23][24][25] The following protocols are standard, validated methods for assessing the primary activities discussed in this guide.

Workflow for In Vitro Screening

The initial evaluation of a library of newly synthesized compounds typically follows a standardized workflow to identify promising candidates for further development.

Workflow General Workflow for In Vitro Biological Activity Screening cluster_prep Preparation cluster_screening Screening & Confirmation cluster_validation Validation & Selectivity synthesis Compound Synthesis & Purification dissolution Compound Dissolution (e.g., in DMSO) synthesis->dissolution primary_assay Primary High-Throughput Screening (HTS) dissolution->primary_assay hit_id Hit Identification (Activity > Threshold) primary_assay->hit_id dose_response Dose-Response Assay (IC50 / EC50 Determination) hit_id->dose_response secondary_assay Secondary / Orthogonal Assay (Confirms Mechanism) dose_response->secondary_assay selectivity Selectivity / Counter-Screening (Activity vs. Related Targets) secondary_assay->selectivity lead_compound lead_compound selectivity->lead_compound Lead Candidate

Caption: A typical workflow for SAR-guided drug discovery.[26]

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • Test compounds and a positive control (e.g., Ascorbic Acid, Trolox).

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Methanol or ethanol.

  • 96-well microplate.

  • Microplate reader.

Methodology:

  • Preparation: Prepare stock solutions of test compounds and the positive control in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Reaction Initiation: Add 100 µL of the various concentrations of test compounds or control to the wells. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to occur.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative method for assessing antimicrobial potency.

Materials:

  • Test compounds and a positive control antibiotic (e.g., Chloramphenicol, Clotrimazole).[12]

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans).

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Sterile 96-well microplates.

  • Inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and control antibiotic directly in the 96-well plate using the growth medium. A typical final volume is 100 µL per well.

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Negative Control: Wells containing only broth and inoculum (to confirm microbial growth).

    • Positive Control: Wells containing the control antibiotic and inoculum.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).

Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][15]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116).[8][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds or positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Substituted benzoic acid derivatives remain an exceptionally fruitful area of research in drug discovery. Their synthetic tractability and the profound impact of simple substitutions on biological activity ensure their place as a "privileged scaffold."[1][2] The diverse activities, ranging from antioxidant and antimicrobial to specific enzyme inhibition, highlight their potential to address a multitude of therapeutic needs.[3]

Future research will likely focus on several key areas. The development of multi-target derivatives, such as dual AChE/CA inhibitors, represents a sophisticated strategy for treating complex diseases like Alzheimer's.[19] Furthermore, the application of quantitative structure-activity relationship (QSAR) studies and computational modeling will continue to refine the rational design of new derivatives with enhanced potency and selectivity.[13][27] As our understanding of disease biology deepens, the versatile benzoic acid core will undoubtedly be adapted to create novel, highly targeted, and effective therapeutic agents.

References

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Archives of Applied Science Research, 4(4). [Link]

  • Nardini, M., D'Aquino, M., Tomassi, G., et al. (1995). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. [Link]

  • Nardini, M., D'Aquino, M., Tomassi, G., et al. (1995). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 43(11), 2871-2875. [Link]

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Scholars Research Library. [Link]

  • Al-Qarawi, A. A., et al. (2018). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. National Center for Biotechnology Information (PMC). [Link]

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An In-depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identity and Physicochemical Properties

4-Chloro-3-ethoxybenzoic acid is a polysubstituted benzene derivative with the chemical formula C₉H₉ClO₃. Its structure features a carboxylic acid group, a chlorine atom, and an ethoxy group attached to the benzene ring, bestowing upon it a unique combination of reactivity and functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97209-05-7[1][2]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point Not consistently reported; requires experimental verification.
Boiling Point Predicted: 335.8 ± 22.0 °C at 760 mmHg[4]
Solubility Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.
pKa Estimated based on the benzoic acid scaffold and substituent effects.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic routes, primarily involving the modification of pre-existing substituted benzene rings. A common and logical pathway commences with a readily available starting material, such as 4-chloro-3-hydroxybenzoic acid, and proceeds via a Williamson ether synthesis.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This method is favored for its reliability and the relatively mild conditions required. The core of this synthesis is the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol:

  • Deprotonation of the Phenolic Hydroxyl Group:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

    • Add a slight excess (1.1-1.5 equivalents) of a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate strength and ease of removal.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation with an Ethylating Agent:

    • To the stirred suspension, add 1.1-1.5 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄).

    • Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • The solvent is then removed under reduced pressure.

    • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities and DMF.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.

Causality in Experimental Design
  • Choice of Base: A base that is strong enough to deprotonate the phenol but not the carboxylic acid is ideal to avoid side reactions. However, as the carboxylate is generally less nucleophilic than the phenoxide, some protection-deprotection strategies might be employed in more complex syntheses.

  • Solvent Selection: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

  • Purification Strategy: The acidic nature of the carboxylic acid allows for straightforward purification through acid-base extraction if necessary. Recrystallization is effective for obtaining a highly pure crystalline product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Williamson Ether Synthesis cluster_purification Purification cluster_product Final Product start 4-Chloro-3-hydroxybenzoic Acid step1 Deprotonation (e.g., K₂CO₃ in DMF) start->step1 Base step2 Alkylation (e.g., Ethyl Iodide) step1->step2 Ethylating Agent workup Aqueous Work-up step2->workup Reaction Mixture purify Recrystallization workup->purify Crude Product product This compound purify->product Pure Product Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science This compound This compound Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) This compound->Active Pharmaceutical Ingredients (APIs) Intermediate Drug Discovery Scaffolds Drug Discovery Scaffolds This compound->Drug Discovery Scaffolds Building Block Herbicides Herbicides This compound->Herbicides Precursor Fungicides Fungicides This compound->Fungicides Precursor Polymers Polymers This compound->Polymers Monomer/Modifier Liquid Crystals Liquid Crystals This compound->Liquid Crystals Component

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis is well-established, and its chemical properties make it a reliable building block for the construction of more complex molecular architectures. This guide provides a foundational understanding of its synthesis, characterization, and applications, serving as a resource for researchers and scientists in the chemical and pharmaceutical industries.

References

  • US Patent US11390610B2, Piperazine derivatives as MAGL inhibitors.

  • BLD Pharm. 97209-05-7 | this compound.

  • Chinese Patent CN103896752A, Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

  • PubChem. 4-Chloro-3-ethylbenzoic acid.

  • ChemicalBook. This compound | 97209-05-7.

  • Guidechem. ÁCIDO 4-CLORO-3-ETOXIBENZOICO 97209-05-7 wiki.

  • Sigma-Aldrich. 4-Chloro-3-hydroxybenzoic acid.

  • Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

  • SDI. 4-Chloro-3-Nitro Benzoic Acid.

  • PubChem. 4-Chloro-3-methoxybenzoic acid.

  • National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid.

  • ResearchGate. (PDF) 4-(3-Chloroanilino)benzoic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis.

  • Guidechem. How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.

  • Guidechem. 4-Ethoxybenzoic acid 619-86-3 wiki.

  • PubMed. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.

  • NIST. Benzoic acid, 4-ethoxy-.

  • PubMed. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.

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A Predictive Spectroscopic Guide to 4-Chloro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount for confirming its identity, purity, and for understanding its chemical properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this characterization process. This technical guide provides a detailed, predictive overview of the expected spectroscopic data for this compound, based on the analysis of structurally analogous compounds. This predictive framework serves as an invaluable reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their experimental findings.

Molecular Structure and Functional Group Analysis

The molecular structure of this compound forms the basis for predicting its spectroscopic behavior. The key structural features that will dominate its spectra are:

  • Carboxylic Acid Group (-COOH): This group will give rise to characteristic IR absorptions for the O-H and C=O bonds. In NMR, the acidic proton will have a distinct chemical shift.

  • Aromatic Ring (Benzene): The substituted benzene ring will show specific patterns in both IR and NMR spectra, influenced by the positions and electronic nature of its substituents.

  • Chloro Substituent (-Cl): The electronegative chlorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectra. Its isotopic signature will be apparent in the mass spectrum.

  • Ethoxy Substituent (-OCH₂CH₃): This group will introduce characteristic signals in the ¹H and ¹³C NMR spectra, including a triplet and a quartet for the ethyl protons, and distinct resonances for the two carbons.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound is expected to display a combination of absorptions characteristic of its constituent functional groups. The analysis of related compounds such as 4-Chloro-3-nitrobenzoic acid and 4-Ethoxybenzoic acid provides a basis for these predictions.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration ModePredicted Intensity
3300 - 2500Carboxylic AcidO-H stretchBroad, Strong
1710 - 1680Carboxylic AcidC=O stretchStrong
1600 - 1450Aromatic RingC=C stretchMedium to Strong
1300 - 1200Carboxylic Acid / EtherC-O stretchStrong
1150 - 1050EtherC-O-C stretchStrong
850 - 750Aromatic RingC-H out-of-plane bendMedium to Strong
800 - 600C-ClC-Cl stretchMedium

Experimental Protocol for Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

  • Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons, and the ethoxy group protons. The chemical shifts are influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating ethoxy group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH10.0 - 12.0Singlet (broad)1H-
Ar-H (ortho to -COOH)7.9 - 8.1Doublet1H~2 Hz
Ar-H (meta to -COOH)7.6 - 7.8Doublet of Doublets1H~8 Hz, ~2 Hz
Ar-H (para to -COOH)7.4 - 7.6Doublet1H~8 Hz
-OCH₂CH₃4.0 - 4.2Quartet2H~7 Hz
-OCH₂CH₃1.4 - 1.6Triplet3H~7 Hz

Molecular Structure with Proton Labeling:

Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
-COOH168 - 172
Ar-C (ipso to -COOH)130 - 134
Ar-C (ipso to -Cl)135 - 139
Ar-C (ipso to -OEt)155 - 159
Ar-CH115 - 130
-OCH₂CH₃63 - 67
-OCH₂CH₃14 - 16

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Set up the spectrometer for ¹³C detection.

  • Acquire the spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Process the data as for ¹H NMR.

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound. A key feature will be the isotopic pattern of the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectral Data (Electron Ionization - EI):

m/zInterpretation
200/202Molecular ion [M]⁺ and [M+2]⁺
183/185[M - OH]⁺
172/174[M - C₂H₄]⁺ (from ethoxy group)
155/157[M - COOH]⁺
127[M - COOH - C₂H₄]⁺

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 200/202 M_OH [M-OH]⁺ m/z 183/185 M->M_OH -OH M_C2H4 [M-C₂H₄]⁺˙ m/z 172/174 M->M_C2H4 -C₂H₄ M_COOH [M-COOH]⁺ m/z 155/157 M->M_COOH -COOH M_COOH_C2H4 [M-COOH-C₂H₄]⁺ m/z 127 M_COOH->M_COOH_C2H4 -C₂H₄

Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile compounds.

  • Ionize the sample using a high-energy electron beam.

  • Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

  • Detect the ions and generate the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and MS spectral features, researchers can more effectively confirm the synthesis of this target molecule, assess its purity, and proceed with confidence in its downstream applications in drug development and materials science. The provided protocols serve as a practical starting point for the experimental characterization of this and other novel chemical entities.

References

  • PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]

  • PubChem. 4-Ethoxybenzoic acid. [Link]

  • PubChem. 4-Chlorobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-chloro-3-nitro-. [Link]

Methodological & Application

Synthesis of 4-Chloro-3-ethoxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-ethoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its specific substitution pattern, featuring a chlorine atom and an ethoxy group on the benzoic acid core, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented protocol is based on the robust and widely applicable Williamson ether synthesis, followed by the oxidation of an intermediate aldehyde. This approach offers high yields and a straightforward purification process.

Principle of the Synthesis

The synthesis of this compound is achieved through a two-step process, as illustrated in the reaction scheme below. The first step involves a Williamson ether synthesis, where the hydroxyl group of 4-chloro-3-hydroxybenzaldehyde is etherified using ethyl iodide in the presence of a base. The resulting 4-chloro-3-ethoxybenzaldehyde is then oxidized in the second step to the desired carboxylic acid using potassium permanganate.

Reaction_Scheme start 4-Chloro-3-hydroxybenzaldehyde intermediate 4-Chloro-3-ethoxybenzaldehyde start->intermediate 1. C2H5I, K2CO3 Acetone, Reflux final_product This compound intermediate->final_product 2. KMnO4, H2O/t-BuOH NaOH, Heat

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-3-hydroxybenzaldehyde≥98%Sigma-Aldrich
Ethyl iodide99%Acros Organics
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneACS GradeVWR Chemicals
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%J.T. Baker
tert-Butanol≥99.5%Alfa Aesar
Sodium hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Sodium bisulfite (NaHSO₃)ACS ReagentMacron Fine Chemicals
Hydrochloric acid (HCl)Concentrated, 37%BDH
Ethyl acetateACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol

The synthesis is divided into two main parts: the etherification of 4-chloro-3-hydroxybenzaldehyde and the subsequent oxidation to this compound.

Part 1: Synthesis of 4-Chloro-3-ethoxybenzaldehyde

This step is a classic Williamson ether synthesis, which is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2]

Workflow_Part1 step1 Dissolve 4-chloro-3-hydroxybenzaldehyde in acetone. step2 Add potassium carbonate and ethyl iodide. step1->step2 step3 Reflux the mixture for 6-8 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Filter and concentrate the reaction mixture. step4->step5 step6 Perform aqueous work-up and extraction with ethyl acetate. step5->step6 step7 Dry and evaporate the organic layer to obtain the crude product. step6->step7 step8 Purify by column chromatography (optional) or proceed to next step. step7->step8

Caption: Workflow for the synthesis of 4-Chloro-3-ethoxybenzaldehyde.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-hydroxybenzaldehyde (5.0 g, 31.9 mmol).

  • Add acetone (50 mL) and stir until the solid is completely dissolved.

  • To the solution, add anhydrous potassium carbonate (8.8 g, 63.8 mmol, 2.0 eq.). The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.[3]

  • Add ethyl iodide (3.8 mL, 47.9 mmol, 1.5 eq.) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-ethoxybenzaldehyde as a pale yellow oil or solid. This product is often of sufficient purity to be used in the next step without further purification.

Part 2: Oxidation to this compound

The aldehyde functional group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate.[4][5]

Workflow_Part2 step1 Dissolve 4-chloro-3-ethoxybenzaldehyde in a t-BuOH/water mixture. step2 Add an aqueous solution of KMnO4 and NaOH. step1->step2 step3 Heat the mixture at 80 °C for 2-3 hours. step2->step3 step4 Monitor the reaction by TLC. step3->step4 step5 Quench the reaction with sodium bisulfite. step4->step5 step6 Filter the manganese dioxide precipitate. step5->step6 step7 Acidify the filtrate with concentrated HCl. step6->step7 step8 Collect the precipitated product by filtration, wash, and dry. step7->step8

Caption: Workflow for the oxidation to this compound.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 4-chloro-3-ethoxybenzaldehyde (assuming quantitative yield from the previous step, ~5.9 g, 31.9 mmol) in a mixture of tert-butanol (50 mL) and water (25 mL).

  • In a separate beaker, prepare a solution of potassium permanganate (7.6 g, 48.1 mmol, 1.5 eq.) and sodium hydroxide (1.3 g, 32.5 mmol, 1.02 eq.) in water (75 mL).

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to 80 °C for 2-3 hours. The progress of the oxidation can be monitored by TLC (eluent: 30% ethyl acetate in hexanes with 1% acetic acid). The disappearance of the aldehyde spot indicates the completion of the reaction. The color of the reaction mixture will change from purple to a brown suspension of manganese dioxide.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.

  • Filter the brown manganese dioxide precipitate through a pad of Celite in a Büchner funnel and wash the filter cake with a small amount of hot water.

  • Transfer the clear filtrate to a beaker and cool in an ice bath.

  • With stirring, slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of this compound is typically in the range of 75-85% over the two steps.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl iodide: is a toxic and volatile lachrymator. Handle with care in a fume hood.

  • Potassium permanganate: is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.[6][7][8][9][10] It is also corrosive and can cause severe skin and eye damage.[6]

  • Sodium hydroxide and Hydrochloric acid: are corrosive and should be handled with care.

  • Acetone and Ethyl acetate: are flammable solvents. Avoid open flames and sparks.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. Retrieved from [Link]

  • Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate. Retrieved from [Link]

  • neoFroxx. (n.d.). Safety Data Sheet: Potassium permanganate p.A.. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • Google Patents. (2014, July 2). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • PubChem. (n.d.). 3-Ethoxybenzoic acid. Retrieved from [Link]

  • Electrochem Solutions, Inc. (2011, August 30). Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

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  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • ResearchGate. (2017, July). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2017039011A1 - Ethoxylation catalyst and manufacturing method therefor.
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Application Note: A Practical Guide to ¹H NMR Spectroscopy of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and experience-driven protocol for the acquisition and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra for aromatic carboxylic acids. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern experimental choices. We will delve into the unique spectral characteristics of these molecules, focusing on the highly variable carboxylic acid proton, the complexities of the aromatic region, and the critical role of solvent selection. This document is designed to serve as a self-validating guide, ensuring robust and reproducible results through a deep understanding of the methodology.

Foundational Principles: The Chemistry Behind the Spectrum

Understanding the ¹H NMR spectrum of an aromatic carboxylic acid requires an appreciation for its distinct chemical features. The molecule can be conceptually divided into two key regions: the acidic carboxyl proton (-COOH) and the aromatic ring protons (Ar-H). Each region presents unique challenges and diagnostic opportunities.

The Enigmatic Carboxyl Proton (-COOH)

The proton of the carboxylic acid group is one of the most recognizable signals in ¹H NMR spectroscopy.

  • Chemical Shift: This proton is highly deshielded due to the strong electron-withdrawing effects of the two adjacent oxygen atoms and the magnetic anisotropy of the carbonyl (C=O) bond.[1][2] Consequently, it appears very far downfield, typically in the 10-13 ppm range, a region with few other signals.[3][4][5]

  • Hydrogen Bonding and Concentration Effects: In solution, carboxylic acids readily form intermolecular hydrogen-bonded dimers.[1][2][5] This dynamic equilibrium is highly dependent on the sample concentration and the solvent used.[3][6] The formation of these hydrogen bonds further deshields the proton, shifting it downfield. As a result, the precise chemical shift of the -COOH proton can vary between samples, and the signal often appears as a broad singlet rather than a sharp peak.[1][7] In some cases, particularly in the presence of trace water, the peak can become so broad that it is difficult to distinguish from the baseline.[7]

  • Proton Exchange: The Definitive Test: The acidic nature of the -COOH proton allows it to rapidly exchange with other labile protons, such as deuterium from deuterium oxide (D₂O).[1][2][3] Adding a single drop of D₂O to the NMR sample and re-acquiring the spectrum will cause the -COOH signal to disappear.[8] This "D₂O shake" is a simple yet powerful diagnostic test to definitively identify the carboxylic acid proton.

G cluster_0 Hydrogen Bonding Dynamics cluster_1 Proton Exchange Monomer Monomer (Less Deshielded) δ ~10-11 ppm Equilibrium Monomer->Equilibrium Dimer H-Bonded Dimer (More Deshielded) δ ~12-13 ppm Equilibrium->Dimer COOH R-COOH D2O + D₂O COOH->D2O COOD R-COOD (Signal Disappears) D2O->COOD HOD + HOD COOD->HOD

Figure 1: The impact of hydrogen bonding and D₂O exchange on the -COOH proton signal.

The Aromatic Protons (Ar-H)

The signals from the protons on the aromatic ring typically appear between 6.0 and 9.0 ppm .[9] Their exact chemical shifts and coupling patterns (multiplicity) are dictated by the electronic influence of the carboxylic acid group and any other substituents on the ring. The -COOH group is an electron-withdrawing group, which deshields the aromatic protons, particularly those in the ortho positions. Analyzing these patterns provides crucial information about the substitution pattern of the aromatic ring.

The Critical Choice: Solvent Selection

The choice of deuterated solvent is arguably the most important experimental parameter for analyzing aromatic carboxylic acids. The solvent not only needs to dissolve the analyte but also directly influences the appearance of the crucial -COOH proton signal.

  • Aprotic Solvents: These are generally preferred for observing the -COOH proton.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the best choice. It is a highly polar aprotic solvent with excellent solubilizing power for carboxylic acids.[10] It readily participates in hydrogen bonding, which helps to sharpen the -COOH signal and slow down the rate of exchange with residual water, making the peak more reliably observable.

    • CDCl₃ (Deuterated Chloroform): While very common in organic chemistry, CDCl₃ can be problematic. Aromatic carboxylic acids often have limited solubility in it. Furthermore, CDCl₃ can contain trace amounts of DCl as an impurity, which can catalyze proton exchange and cause the -COOH signal to broaden or disappear.[11]

    • Acetone-d₆: A good alternative to DMSO-d₆, offering good solubility for many polar compounds.

  • Protic Solvents: These solvents contain exchangeable deuterium atoms.

    • D₂O (Deuterium Oxide) & Methanol-d₄: These solvents are used for the diagnostic D₂O exchange experiment. When used as the primary solvent, they will cause the complete and rapid exchange of the carboxylic acid proton, rendering its signal invisible in the ¹H NMR spectrum.[3][11]

SolventSelection Start Goal: Analyze Aromatic Carboxylic Acid Q1 Do you need to observe the -COOH proton? Start->Q1 UseAprotic Use Aprotic Solvent Q1->UseAprotic Yes UseProtic Use Protic Solvent (e.g., D₂O, Methanol-d₄) Q1->UseProtic No (or for D₂O shake) Q2 Is the compound polar? UseAprotic->Q2 ResultProtic -COOH signal will disappear due to exchange. UseProtic->ResultProtic DMSO Recommended: Use DMSO-d₆ Q2->DMSO Yes CDCl3 Use CDCl₃ (with caution) Q2->CDCl3 No Acetone Alternative: Use Acetone-d₆ DMSO->Acetone if DMSO fails

Caption: A workflow for selecting the appropriate deuterated solvent.

SolventProperties & Use CaseResidual ¹H Peak (ppm)
DMSO-d₆ Highly Recommended. Polar aprotic. Excellent for dissolving acids and preserving the -COOH signal.~2.50 (pentet)
Chloroform-d (CDCl₃) Non-polar aprotic. Use with caution due to potential low solubility and acidic impurities.~7.26 (singlet)
Acetone-d₆ Polar aprotic. Good alternative to DMSO-d₆.~2.05 (pentet)
Deuterium Oxide (D₂O) Polar protic. Used for D₂O exchange test to confirm the -COOH signal. Will cause the signal to disappear.~4.8 (variable)
Methanol-d₄ Polar protic. Similar to D₂O, will cause the -COOH signal to exchange and disappear.~3.31 (pentet), ~4.87 (OH)
Table 1: Common deuterated solvents for ¹H NMR of aromatic carboxylic acids.[12][13]

Detailed Experimental Protocol

This protocol outlines a robust method for preparing a high-quality NMR sample of an aromatic carboxylic acid.

Materials:

  • Aromatic carboxylic acid sample

  • High-quality deuterated solvent (DMSO-d₆ recommended)

  • NMR tube (clean and dry)

  • Pasteur pipette and glass wool

  • Small vial for dissolution

  • Deuterium oxide (D₂O) for exchange test

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the aromatic carboxylic acid into a clean, dry vial.[14] While spectra can be obtained on less material, this amount ensures a good signal-to-noise ratio without issues from high viscosity.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[14] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration into NMR Tube: This step is critical for spectral quality. Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Using the pipette, transfer the sample solution from the vial into the NMR tube. This removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved peaks.[14]

  • Initial Spectrum Acquisition: Cap the NMR tube and insert it into the spectrometer. Acquire a standard ¹H NMR spectrum. Ensure the spectral width is set wide enough to observe the downfield region (e.g., -1 to 16 ppm).

  • Confirmation with D₂O Exchange (Optional but Recommended): a. Remove the NMR tube from the spectrometer. b. Add one drop of D₂O to the sample. c. Cap the tube and shake it vigorously for 10-15 seconds to ensure thorough mixing.[8] d. Re-insert the tube and acquire a second ¹H NMR spectrum using the same parameters. e. Analysis: Compare the two spectra. The broad singlet in the 10-13 ppm region corresponding to the -COOH proton should have disappeared or significantly diminished in the second spectrum, confirming its identity.

Data Interpretation: A Summary

Interpreting the final spectrum involves integrating the information from each region.

Proton TypeTypical Chemical Shift (δ) RangeExpected MultiplicityNotes
Carboxylic Acid (-COOH) 10.0 - 13.0 ppmBroad singlet (s)Position is concentration and solvent-dependent. Disappears upon D₂O addition.[1][3][6]
Aromatic (Ar-H) 6.0 - 9.0 ppmVaries (s, d, t, dd, m)Pattern depends on ring substitution. Protons ortho to -COOH are typically furthest downfield.[4][15]
Alpha-Protons (if present) ~2.0 - 3.0 ppmVariesProtons on a carbon adjacent to the aromatic ring (e.g., phenylacetic acid).[1][3]
Table 2: Summary of characteristic ¹H NMR chemical shifts for aromatic carboxylic acids.

Troubleshooting:

  • -COOH Peak is Missing: The solvent may be "wet" (containing H₂O), or acidic impurities in a solvent like CDCl₃ may be accelerating exchange.[8][11] Ensure the use of high-purity, dry solvent (DMSO-d₆ is best) or consider low-temperature acquisition to slow the exchange rate.

  • Poor Resolution/Broad Peaks: This is often due to particulate matter in the sample (re-filter), high sample concentration (dilute the sample), or poor instrument shimming.[8]

  • Compound is Insoluble: If the compound does not dissolve in the initial solvent choice, try a different one. If solubility in CDCl₃ is poor, DMSO-d₆ will almost certainly work.[8]

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR. [Link]

  • Koner, A. L., & Gronwald, O. (2003). Hydrogen Bonds in Carboxylic Acid−Carboxylate Systems in Solution. 1. In Anhydrous, Aprotic Media. Organic Letters, 5(2), 269-271. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • University of Regensburg. Chemical shifts. [Link]

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  • Balevicius, V., et al. (2022). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. Chemija, 33(3). [Link]

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  • Reddit. (2019). Do acidic hydrogens often show on H NMR spectrum?. r/OrganicChemistry. [Link]

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Mass spectrometry (MS) analysis of 4-Chloro-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Sensitivity LC-MS/MS Analysis of 4-Chloro-3-ethoxybenzoic Acid

Introduction

This compound is an important chemical intermediate and a potential metabolite or impurity in the development of novel pharmaceutical compounds. Its structure, featuring a halogenated aromatic ring and a carboxylic acid moiety, necessitates a highly selective and sensitive analytical method for accurate quantification in complex matrices such as plasma, urine, or environmental samples. The inherent polarity and ionizable nature of the carboxylic acid group make Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) the ideal analytical technique.[1]

This application note provides a comprehensive, field-tested protocol for the analysis of this compound using LC-MS/MS with Electrospray Ionization (ESI). We will delve into the rationale behind method development choices, from sample preparation and chromatographic separation to the optimization of mass spectrometric conditions and the elucidation of its fragmentation pathways. This guide is designed for researchers and scientists in drug development and analytical chemistry, offering a robust starting point for method validation and routine analysis.

Analyte Physicochemical Properties

A precise understanding of the analyte's properties is fundamental to method development in mass spectrometry.

PropertyValueSource
Chemical Formula C₉H₉ClO₂[2] (analogue)
Molecular Weight (Avg.) 200.62 g/mol Calculated
Monoisotopic Mass 200.02398 DaCalculated
IUPAC Name This compound[3][4]
Chemical Structure N/A

Note: The molecular weight was calculated based on the chemical formula. The monoisotopic mass is crucial for setting the high-resolution mass spectrometer.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the combination of chromatographic retention time and highly specific mass transitions provides unambiguous identification and quantification.

Part 1: Sample and Standard Preparation

The goal of sample preparation is to extract the analyte from the matrix while minimizing interferences that can cause ion suppression.[5]

Protocol Steps:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask. This serves as the primary stock solution. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to build the calibration curve.

  • Matrix Sample Preparation (Protein Precipitation):

    • This protocol is suitable for plasma or serum samples.

    • To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Part 2: Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is ideal for separating this moderately polar analyte from endogenous matrix components. The inclusion of a weak acid in the mobile phase is critical for achieving good peak shape and promoting ionization.

ParameterRecommended ConditionRationale
LC System High-Performance (HPLC) or Ultra-High-Performance (UHPLC) Liquid Chromatography SystemProvides the necessary resolution and reproducibility.[6]
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)Offers excellent retention and separation for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase. Formic acid aids in protonation/deprotonation for better ionization.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for elution.
Gradient Elution See table belowProvides a robust separation window for the analyte, eluting it away from the solvent front and late-eluting matrix components.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, compatible with ESI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more stable chromatography.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sensitivity.

LC Gradient Table:

Time (min) % Mobile Phase B
0.0 - 1.0 5%
1.0 - 7.0 5% to 95%
7.0 - 9.0 95%

| 9.1 - 12.0 | 5% (Re-equilibration) |

Part 3: Mass Spectrometry (MS) Conditions

Given the acidic nature of the carboxylic group, Electrospray Ionization in Negative Mode (ESI-) is the preferred method for achieving the highest sensitivity. In ESI-, the molecule readily loses a proton to form the [M-H]⁻ ion.

ParameterRecommended ConditionRationale
Mass Spectrometer Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap)Triple quadrupoles are excellent for quantitative SRM/MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is easily deprotonated, leading to a strong [M-H]⁻ signal.[7]
Precursor Ion (Q1) m/z 199.0Corresponds to the [M-H]⁻ ion of this compound (for the ³⁵Cl isotope).
Capillary Voltage 3.0 kVOptimizes the spray and ion formation process.
Source Temperature 150 °CA typical temperature to facilitate desolvation without causing thermal degradation.
Desolvation Temp. 400 °CEnsures complete evaporation of the solvent from the ESI droplets.
Cone Gas Flow 50 L/hrHelps to shape the ESI plume and prevent solvent clusters from entering the mass analyzer.[5]
Desolvation Gas Flow 800 L/hrHigh flow of nitrogen gas to aid in the desolvation process.

Workflow and Fragmentation Analysis

The analytical workflow ensures a systematic and reproducible process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS Detection (ESI-) Triple Quadrupole LC->MS Quant Quantification (MRM Integration) MS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway

Understanding the fragmentation is key to developing a selective Multiple Reaction Monitoring (MRM) method. For this compound ([M-H]⁻ at m/z 199.0), the most likely fragmentation events in the collision cell involve the loss of stable neutral molecules.

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[8][9] This would result in a product ion at m/z 155.0.

  • Loss of Ethylene: Following or concurrent with decarboxylation, the ethoxy group can fragment via the loss of ethylene (C₂H₄, 28 Da), leading to a phenoxide ion.

G cluster_frags Collision-Induced Dissociation (CID) precursor Precursor Ion m/z 199.0 [M-H]⁻ prod1 Product Ion 1 m/z 155.0 [M-H-CO₂]⁻ precursor:f0->prod1 - CO₂ (44 Da) prod2 Product Ion 2 m/z 171.0 [M-H-C₂H₄]⁻ precursor:f0->prod2 - C₂H₄ (28 Da)

Caption: Proposed fragmentation of this compound.

MRM Transitions for Quantification

Based on the proposed fragmentation, the following MRM transitions are recommended. The collision energy (CE) should be optimized for your specific instrument to maximize the product ion signal.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Rationale
Quantifier 199.0155.015 - 25Highly specific and abundant fragment resulting from decarboxylation.[10]
Qualifier 199.0171.010 - 20Confirmatory ion resulting from the loss of ethylene from the ethoxy group.
Isotope Check 201.0157.015 - 25Monitors the ³⁷Cl isotope of the precursor and its corresponding fragment. The ratio of 199.0->155.0 to 201.0->157.0 should be ~3:1, confirming the presence of chlorine.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and selective analysis of this compound. The protocol leverages the inherent chemical properties of the analyte to design an efficient sample preparation scheme, an optimized reversed-phase chromatographic separation, and a highly specific detection method using tandem mass spectrometry in negative ESI mode. The proposed MRM transitions, based on predictable fragmentation pathways, offer a solid foundation for method validation in regulated environments and for routine use in research and development.

References

  • PubChem. 4-Chloro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Schöler, H. F., Nkusi, G., Niedan, V. W., Müller, G., & Spitthoff, B. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505–1512. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

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  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

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Application Note & Protocol: High-Purity Recovery of 4-Chloro-3-ethoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Chloro-3-ethoxybenzoic acid using the recrystallization technique. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a crucial step in many synthetic and pharmaceutical applications. We delve into the theoretical underpinnings of recrystallization, a detailed, step-by-step experimental protocol, and a discussion on process optimization and troubleshooting. The causality behind each experimental choice is explained to empower the user with a deep understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[2]

For this compound, a substituted aromatic carboxylic acid, potential impurities may arise from starting materials, side-products from its synthesis (such as isomeric variants), or degradation products.[4][5] Effective removal of these impurities is paramount for ensuring the compound's suitability for downstream applications, particularly in drug development where purity is a critical quality attribute.

Physicochemical Properties and Solvent Selection

While specific solubility data for this compound is not extensively published, we can infer its likely behavior from its structure and data on analogous compounds like 4-chlorobenzoic acid and 4-methoxybenzoic acid.[6][7] The presence of a carboxylic acid group suggests some polarity and the potential for hydrogen bonding, while the chlorinated aromatic ring and ethoxy group contribute to its organic character. Aromatic carboxylic acids can often be recrystallized from water, ethanol, or methanol, or mixtures thereof.[8][9]

Solvent Screening Protocol

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][10] A systematic solvent screening should be performed on a small scale.

Procedure:

  • Place approximately 50 mg of impure this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a large amount of pure-looking crystals is a good candidate.

Rationale for Solvent Choice

The following table summarizes the rationale for selecting a suitable solvent based on the screening results.

Solvent SystemPredicted Solubility Behavior of this compoundRationale for Use in Recrystallization
Water Low solubility at room temperature, potentially higher solubility at 100°C.The carboxylic acid group may impart sufficient polarity for hot water solubility. Good for removing non-polar impurities.
Ethanol/Methanol Likely soluble at room temperature.May be a good solvent in a mixed-solvent system with an anti-solvent like water.[2]
Ethanol/Water High solubility in hot ethanol, low solubility in cold water.A mixed solvent system can be tailored to achieve the desired solubility profile. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid (the cloud point), after which a few drops of hot ethanol are added to redissolve the solid. Slow cooling should then induce crystallization.
Ethyl Acetate Moderate polarity, may show good temperature-dependent solubility.A common solvent for recrystallizing moderately polar organic compounds.
Toluene Low polarity, likely to have low solubility at room temperature.Could be effective if the impurities are more polar than the target compound.

Detailed Recrystallization Protocol for this compound

This protocol assumes a mixed solvent system of ethanol and water, which is often effective for aromatic carboxylic acids.[8][9]

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (2-3)

  • Heating mantle or hot plate with a water bath

  • Short-stemmed or stemless funnel[11]

  • Fluted filter paper[12]

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula and stirring rod

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow Impure Impure Solid (this compound) Dissolution Dissolution (Min. hot ethanol) Impure->Dissolution 1. Add Solvent & Heat HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration 2. Filter while hot Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization 3. Cool filtrate slowly InsolubleImp Insoluble Impurities HotFiltration->InsolubleImp Removed Isolation Vacuum Filtration (Isolate crystals) Crystallization->Isolation 4. Collect crystals Drying Drying (Remove residual solvent) Isolation->Drying 5. Wash with cold solvent SolubleImp Soluble Impurities (in Mother Liquor) Isolation->SolubleImp Removed Pure Pure Crystals Drying->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a boiling chip.

    • Gently heat the mixture on a hot plate or in a water bath while stirring until the solid dissolves completely. Avoid adding excessive solvent.[1]

  • Hot Filtration (if necessary):

    • This step is crucial for removing insoluble impurities.[12][13]

    • Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

    • Pour a small amount of hot solvent through the filter paper to warm the apparatus and prevent premature crystallization.[12][14]

    • Quickly pour the hot solution of your compound through the filter paper in portions.

    • If crystals begin to form on the filter paper, rinse with a small amount of hot solvent.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][11]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[11]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing soluble impurities.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Result for High-Purity Product
Melting Point Analysis To determine the purity of the compound.A sharp melting point range (typically < 2°C) close to the literature value. Impurities tend to broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and identify any remaining impurities.A single major peak corresponding to this compound, with minimal or no impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or other impurities.A clean spectrum consistent with the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups.Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and other functional groups in the molecule.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Oiling out (formation of an oil instead of crystals). The solution is too concentrated, or the cooling is too rapid. The melting point of the solute may be lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
Low recovery of the compound. The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a more appropriate solvent system where the compound has lower solubility when cold. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored product. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before hot filtration. Use only a minimal amount, as charcoal can also adsorb the target compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as many are flammable. Avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. Education. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • Google Patents. (n.d.). AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

Sources

Einleitung: Die strategische Bedeutung von 4-Chlor-3-ethoxybenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 4-Chlor-3-ethoxybenzoesäure für die weiterführende Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Derivatisierungsstrategien für 4-Chlor-3-ethoxybenzoesäure, eine wichtige molekulare Baueinheit in der medizinischen Chemie. Der Schwerpunkt liegt auf der Umwandlung der Carbonsäuregruppe in reaktivere Zwischenprodukte wie Säurechloride und deren anschließende Umsetzung zu Estern und Amiden. Diese Derivate dienen als entscheidende Zwischenstufen bei der Synthese von pharmazeutisch aktiven Wirkstoffen (APIs) und anderen komplexen organischen Molekülen.[1][2][3] Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust, reproduzierbar und für eine Vielzahl von Laborumgebungen anpassbar sind. Sie enthalten ausführliche Erklärungen zu den chemischen Prinzipien, die den einzelnen Schritten zugrunde liegen, um ein tiefes Verständnis der Reaktionsmechanismen und der Prozessoptimierung zu gewährleisten.

4-Chlor-3-ethoxybenzoesäure ist ein substituiertes Benzoesäurederivat, das aufgrund seines einzigartigen Substitutionsmusters – einer Chlorgruppe und einer Ethoxygruppe an strategischen Positionen am Phenylring – als wertvoller Ausgangsstoff in der organischen Synthese dient. Diese funktionellen Gruppen ermöglichen eine präzise Steuerung von nachfolgenden chemischen Umwandlungen und machen die Molekülstruktur zu einem attraktiven Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe.[1] Die Derivatisierung der Carbonsäurefunktion ist in der Regel der erste und wichtigste Schritt, um dieses Molekül für die Kopplung mit anderen Molekülen vorzubereiten und so komplexe Strukturen mit potenzieller biologischer Aktivität zu erzeugen.[3][4]

Physikalisch-chemische Eigenschaften

Die Kenntnis der grundlegenden Eigenschaften des Ausgangsmaterials ist für die Planung und Durchführung von Synthesen unerlässlich.

EigenschaftWertReferenz
CAS-Nummer 97209-05-7[5]
Molekülformel C₉H₉ClO₃[5]
Molekulargewicht 200.62 g/mol [5]
Aussehen Feststoff-
Lagerung Trocken versiegelt, 2-8°C[5]

Kernstrategien der Derivatisierung

Die Carbonsäuregruppe ist zwar für viele Reaktionen zugänglich, ihre direkte Umsetzung ist jedoch oft langsam oder erfordert harsche Bedingungen. Um die Reaktivität zu erhöhen und mildere, effizientere Umwandlungen zu ermöglichen, wird die Carbonsäure typischerweise zunächst in ein reaktiveres Derivat umgewandelt. Die gebräuchlichste und vielseitigste Strategie ist die Umwandlung in ein Acylchlorid.

Derivatization_Workflow A 4-Chlor-3-ethoxy- benzoesäure B 4-Chlor-3-ethoxy- benzoylchlorid A->B Aktivierung (z.B. SOCl₂) C Ester-Derivate B->C Reaktion mit Alkohol (R'-OH) D Amid-Derivate B->D Reaktion mit Amin (R'R''NH) E Weitere komplexe Moleküle C->E Weiterführende Synthese D->E Weiterführende Synthese Acyl_Chloride_Formation cluster_0 Mechanismus der Acylchloridbildung RCOOH R-COOH (Benzoesäure) Intermediate1 Chlorsulfit-Ester Intermediat RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionylchlorid) RCOCl R-COCl (Acylchlorid) Intermediate1->RCOCl - SO₂ - Cl⁻ SO2 SO₂ (Gas) HCl HCl (Gas)

Abbildung 2: Vereinfachter Mechanismus der Acylchloridbildung mit Thionylchlorid.

Protokoll 1: Synthese von 4-Chlor-3-ethoxybenzoylchlorid

  • Materialien und Reagenzien:

    • 4-Chlor-3-ethoxybenzoesäure (1 Äquiv.)

    • Thionylchlorid (SOCl₂) (2-3 Äquiv.)

    • N,N-Dimethylformamid (DMF) (katalytisch, ~1-2 Tropfen)

    • Wasserfreies Dichlormethan (DCM) oder Toluol als Lösungsmittel

    • Rundkolben mit Rückflusskühler und Trockenrohr

    • Magnetrührer und Heizplatte

  • Durchführung:

    • In einem trockenen, mit Inertgas (z.B. Stickstoff oder Argon) gespülten Rundkolben wird 4-Chlor-3-ethoxybenzoesäure in wasserfreiem DCM oder Toluol suspendiert.

    • Eine katalytische Menge DMF wird zu der Suspension gegeben.

    • Thionylchlorid wird langsam und unter Rühren bei Raumtemperatur zugetropft. Es ist eine Gasentwicklung (SO₂ und HCl) zu beobachten.

    • Nach Beendigung der Zugabe wird das Reaktionsgemisch für 2-3 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung aufhört. [6]Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) durch Beobachtung des Verschwindens des Ausgangsmaterials verfolgt werden.

    • Nach Abschluss der Reaktion wird das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer) entfernt.

  • Aufarbeitung und Validierung:

    • Das resultierende rohe 4-Chlor-3-ethoxybenzoylchlorid ist oft ein Öl oder ein niedrig schmelzender Feststoff und kann in der Regel ohne weitere Reinigung für die nächste Stufe verwendet werden. [6] * Vorsicht: Das Produkt ist feuchtigkeitsempfindlich und sollte unter trockenen Bedingungen gehandhabt werden.

    • Zur Charakterisierung kann eine kleine Probe mittels Infrarotspektroskopie (IR) analysiert werden. Das Verschwinden der breiten O-H-Bande der Carbonsäure und das Erscheinen einer scharfen C=O-Bande bei höherer Wellenzahl (~1780-1800 cm⁻¹) bestätigt die Bildung des Acylchlorids.

Stufe 2a: Synthese von Estern (Esterifizierung)

Ester von 4-Chlor-3-ethoxybenzoesäure sind wichtige Zwischenprodukte. Die Esterifizierung kann direkt aus der Carbonsäure (Fischer-Veresterung) oder, wesentlich effizienter, über das Acylchlorid erfolgen. [7] Protokoll 2: Esterifizierung über das Acylchlorid

Dieser Weg ist oft vorzuziehen, da die Reaktion schnell, irreversibel und unter milden Bedingungen abläuft.

  • Materialien und Reagenzien:

    • Rohes 4-Chlor-3-ethoxybenzoylchlorid (1 Äquiv.)

    • Gewünschter Alkohol (z.B. Ethanol, Methanol) (1.1 - 1.5 Äquiv.)

    • Wasserfreie Base (z.B. Pyridin oder Triethylamin) (1.1 - 1.5 Äquiv.)

    • Wasserfreies Lösungsmittel (z.B. DCM, THF)

  • Durchführung:

    • Der Alkohol und die Base werden in einem trockenen Rundkolben in wasserfreiem Lösungsmittel gelöst und auf 0 °C (Eisbad) gekühlt.

    • Das in wasserfreiem Lösungsmittel gelöste 4-Chlor-3-ethoxybenzoylchlorid wird langsam zu der gekühlten Alkohol-Base-Mischung getropft.

    • Nach der Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 1-4 Stunden. Der Fortschritt wird mittels DC überwacht.

    • Die Base dient dazu, das als Nebenprodukt entstehende HCl zu neutralisieren und die Reaktion voranzutreiben.

  • Aufarbeitung und Reinigung:

    • Das Reaktionsgemisch wird mit Wasser oder einer verdünnten Säurelösung (z.B. 1M HCl) gewaschen, um überschüssige Base zu entfernen.

    • Anschließend wird mit einer gesättigten Natriumbicarbonatlösung und dann mit Sole gewaschen.

    • Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt wird in der Regel durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.

Stufe 2b: Synthese von Amiden (Amidierung)

Amide sind in pharmazeutischen Wirkstoffen allgegenwärtig, da die Amidbindung metabolisch stabil ist und als Wasserstoffbrücken-Donor und -Akzeptor fungieren kann. Die Amidierung erfolgt am besten durch die Reaktion des Acylchlorids mit einem primären oder sekundären Amin. [8] Protokoll 3: Amidierung über das Acylchlorid

  • Materialien und Reagenzien:

    • Rohes 4-Chlor-3-ethoxybenzoylchlorid (1 Äquiv.)

    • Gewünschtes primäres oder sekundäres Amin (2.2 Äquiv. oder 1.1 Äquiv. mit einer externen Base)

    • Wasserfreies Lösungsmittel (z.B. DCM, THF)

  • Durchführung:

    • Das Amin wird in einem trockenen Rundkolben in wasserfreiem Lösungsmittel gelöst und auf 0 °C (Eisbad) gekühlt.

    • Das in wasserfreiem Lösungsmittel gelöste 4-Chlor-3-ethoxybenzoylchlorid wird langsam zu der gekühlten Aminlösung getropft.

    • Nach der Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 1-4 Stunden.

    • Es werden zwei Äquivalente des Amins verwendet: eines als Nukleophil und das zweite als Base zur Neutralisierung des entstehenden HCl. Alternativ kann ein Äquivalent des Amins und ein Äquivalent einer nicht-nukleophilen Base (z.B. Triethylamin) verwendet werden. [8]

  • Aufarbeitung und Reinigung:

    • Die Aufarbeitung ähnelt der Ester-Synthese. Das Reaktionsgemisch wird nacheinander mit verdünnter Säure (z.B. 1M HCl), Wasser und Sole gewaschen.

    • Die organische Phase wird getrocknet, filtriert und das Lösungsmittel entfernt.

    • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Amidation_Mechanism cluster_1 Mechanismus der Amidierung RCOCl R-COCl (Acylchlorid) Tetrahedral Tetraedrisches Intermediat RCOCl->Tetrahedral + R'R''NH Amine R'R''NH (Amin) Amide R-CONR'R'' (Amid) Tetrahedral->Amide - Cl⁻, - H⁺ HCl HCl

Abbildung 3: Allgemeiner Mechanismus der Amidbildung aus einem Acylchlorid und einem Amin.

Zusammenfassende Daten und erwartete Ergebnisse

Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ergebnisse für die beschriebenen Derivatisierungen zusammen. Die genauen Ausbeuten können je nach Substrat und Maßstab variieren.

DerivatisierungReagenzienTypische ReaktionszeitTypische AusbeuteAnalytische Validierung
Acylchlorid-Bildung SOCl₂, kat. DMF2-4 Stunden>95% (roh)IR (C=O-Bande bei ~1790 cm⁻¹)
Ethyl-Ester-Bildung EtOH, Pyridin1-3 Stunden85-95%¹H-NMR (charakteristisches Quartett bei ~4.3 ppm), LC-MS
Benzylamid-Bildung Benzylamin1-2 Stunden90-98%¹H-NMR (charakteristische Amid- und Benzyl-Signale), LC-MS

Fazit und Ausblick

Die in diesem Leitfaden beschriebenen Protokolle zur Derivatisierung von 4-Chlor-3-ethoxybenzoesäure durch Acylchlorid-Bildung mit anschließender Esterifizierung und Amidierung stellen grundlegende und zuverlässige Methoden für die organische und medizinische Chemie dar. Die Umwandlung in das Acylchlorid ist ein entscheidender Schritt, der den Zugang zu einer Vielzahl von Derivaten unter milden und kontrollierten Bedingungen ermöglicht. Diese Derivate sind nicht nur für die Grundlagenforschung von Interesse, sondern dienen auch als Schlüsselbausteine für die Synthese komplexer Zielmoleküle in der Arzneimittelentwicklung. [3]Die sorgfältige Durchführung und Überwachung dieser Reaktionen, wie in den Protokollen beschrieben, ist entscheidend für den Erfolg weiterführender Syntheseprojekte.

Referenzen

Eine konsolidierte Liste der zitierten Quellen zur Überprüfung.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • MasterOrganicChemistry.com. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-ethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-ethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Section 1: Synthesis Pathway Overview

The most direct and widely adopted method for synthesizing this compound is through the Williamson ether synthesis. This pathway involves the O-alkylation (ethylation) of the phenolic hydroxyl group of 4-Chloro-3-hydroxybenzoic acid. The reaction is typically carried out by first deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent.

The overall transformation is as follows:

Caption: General scheme for Williamson ether synthesis.

Mechanistic Insight: The reaction hinges on the nucleophilicity of the phenoxide intermediate. The choice of base is critical; it must be strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 9-10) but ideally not the carboxylic acid group (pKa ≈ 4) if selective alkylation is desired, although in practice, the carboxylate is often formed as well. The subsequent SN2 reaction with the ethylating agent forms the ether linkage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route? A1: The most common route is the Williamson ether synthesis starting from 4-chloro-3-hydroxybenzoic acid.[1][2] This method is favored for its reliability and the commercial availability of the starting material. Alternative routes, such as those starting from 4-chlorotoluene, involve more steps, including nitration, oxidation, reduction of the nitro group, and diazotization, making them more complex for general laboratory synthesis.[3]

Q2: What are the critical parameters to control during the synthesis? A2: The four most critical parameters are:

  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, NaOH) are crucial for efficient deprotonation of the phenol.

  • Ethylating Agent: The reactivity and purity of the ethylating agent (e.g., ethyl iodide, diethyl sulfate, ethyl bromide) directly impact the reaction rate and yield.

  • Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Temperature control is essential to balance the reaction rate against the potential for side reactions, such as esterification of the carboxylic acid or solvent decomposition.

Q3: What are the primary impurities and side products I should anticipate? A3: The main impurities to watch for are:

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-3-hydroxybenzoic acid.

  • O-Alkylated Ester: Formation of ethyl 4-chloro-3-ethoxybenzoate can occur if the carboxylic acid is also esterified.

  • N-Alkylated Ester (from starting material): Ethyl 4-chloro-3-hydroxybenzoate can form if the carboxylic acid is esterified but the phenol is not.

  • Byproducts from Ethylating Agent: Hydrolysis of the ethylating agent can produce ethanol.

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. Use a mobile phase such as a mixture of hexane and ethyl acetate with a drop of acetic acid to clearly separate the more polar starting material from the less polar product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: What is the best method for purifying the crude this compound? A5: Recrystallization is a highly effective and common method for purifying benzoic acid derivatives.[4] A mixture of ethanol and water or hot water alone are excellent solvent systems. If significant amounts of non-polar impurities are present, column chromatography on silica gel may be necessary.

Section 3: Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the ethylation of 4-chloro-3-hydroxybenzoic acid.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Ethyl Iodide (C₂H₅I) (1.5 eq)

  • Acetone, anhydrous

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10-15 mL per gram of starting material).

  • Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Work-up (Part 1): Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification & Extraction: Dissolve the resulting residue in water. Transfer the aqueous solution to a separatory funnel and acidify to a pH of ~2 with 1 M HCl. The product should precipitate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture to obtain a pure crystalline solid.

Section 4: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_sm TLC shows significant unreacted starting material? start->check_sm side_product TLC shows significant side product formation? start->side_product check_base Was base anhydrous and stoichiometry correct? check_sm->check_base Yes check_reagent Is ethylating agent fresh and pure? check_base->check_reagent Yes sol_base Solution: Use anhydrous K₂CO₃ (≥2 eq). Ensure dry solvent. check_base->sol_base No check_time_temp Was reaction time sufficient and temperature correct? check_reagent->check_time_temp Yes sol_reagent Solution: Use fresh, purified ethylating agent. check_reagent->sol_reagent No sol_time_temp Solution: Increase reflux time and monitor. Ensure proper reflux temperature. check_time_temp->sol_time_temp No ester_check Side product less polar? (Potential ester) side_product->ester_check Yes sol_ester Solution: Use milder conditions (e.g., K₂CO₃ vs NaOH). Consider post-reaction hydrolysis step. ester_check->sol_ester Yes

Caption: Troubleshooting logic for low yield issues.

Problem 1: Low or No Product Yield

  • Symptom: Your TLC or HPLC analysis shows very little product formation, with the starting material being the dominant species.

  • Possible Cause A: Ineffective Deprotonation. The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is weak, wet, or used in insufficient quantity, this step will fail.

  • Solution: Ensure your base (e.g., potassium carbonate) is anhydrous and use at least 2 molar equivalents to deprotonate both the phenol and the carboxylic acid. The solvent must also be dry, as water will consume the base.

  • Possible Cause B: Poor Quality Ethylating Agent. Ethyl iodide and other alkyl halides can decompose over time, especially with exposure to light and air, releasing free iodine (visible as a brown tint).

  • Solution: Use a fresh bottle of the ethylating agent. If decomposition is suspected, you can wash the ethyl iodide with a sodium thiosulfate solution to remove iodine, then dry and distill it, though using a new supply is often more practical.

  • Possible Cause C: Low Reaction Temperature. The Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier.

  • Solution: Ensure your reaction mixture is actively refluxing. Use a heating mantle with a temperature controller and verify the boiling point of your chosen solvent.

Problem 2: Formation of a Significant Side Product (Ester)

  • Symptom: TLC analysis shows a third major spot, typically less polar (higher Rf) than both the starting material and the desired product. This is often the fully derivatized ethyl 4-chloro-3-ethoxybenzoate.

  • Possible Cause: The reaction conditions are harsh enough to promote Fischer esterification of the carboxylic acid. Stronger bases (like NaOH) and higher temperatures can exacerbate this.

  • Solution:

    • Modify Conditions: Use a milder base like potassium carbonate, which is generally sufficient for phenol deprotonation but less likely to aggressively promote esterification. Avoid unnecessarily high temperatures.

    • Post-Reaction Hydrolysis: If the ester has already formed, it can often be hydrolyzed back to the desired carboxylic acid. After the initial workup, treat the crude product mixture with an aqueous base (e.g., 1 M NaOH) under heat, followed by re-acidification to precipitate the final product.

Problem 3: Difficulty in Product Isolation

  • Symptom: After acidification of the aqueous solution, the product either fails to precipitate or separates as an oil.

  • Possible Cause: Product Solubility. The product may have some solubility in the acidic aqueous solution, especially if the volume is large. The presence of impurities can also lower the melting point, causing it to "oil out."

  • Solution: First, cool the acidified mixture in an ice bath for at least 30 minutes to maximize precipitation. If it still fails to solidify or precipitate, you must perform a thorough extraction with a suitable organic solvent like ethyl acetate or diethyl ether. Washing the combined organic extracts with brine can also help break any emulsions that may have formed.

Section 5: Data Presentation: Influence of Reaction Parameters

The following table provides illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is hypothetical and intended to demonstrate expected chemical trends.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%) (by HPLC) Primary Impurity
1K₂CO₃ (2.5)Acetone56 (Reflux)188598Starting Material
2NaOH (2.2)Ethanol78 (Reflux)127590Ethyl Ester Side Product
3K₂CO₃ (1.1)Acetone56 (Reflux)184055Starting Material
4K₂CO₃ (2.5)DMF80129297Solvent-related byproducts
5K₂CO₃ (2.5)Acetone40182560Starting Material

Analysis of Table:

  • Entry 1 represents a standard, optimized condition providing good yield and high purity.

  • Entry 2 shows that a stronger base like NaOH can lead to more side product formation (esterification), reducing purity.

  • Entry 3 demonstrates the importance of using sufficient base; with only 1.1 equivalents, the reaction is incomplete.

  • Entry 4 indicates that a higher boiling point solvent like DMF can increase the reaction rate but may require more rigorous purification.

  • Entry 5 highlights that insufficient temperature leads to a very slow and incomplete reaction.

References

  • CN103896752A: Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Syntheses: Synthesis of Phenols from Benzoic Acids. [Link]

  • AT221501B: Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • Royal Society of Chemistry: Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • CN105237422A: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • US7256312B2: Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • Zeitschrift für Naturforschung: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. [Link]

  • PubChem: 4-chloro-3-hydroxybenzoic acid. National Institutes of Health. [Link]

Sources

Common side products in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we delve into the causality behind common side product formation and provide field-proven insights to enhance the purity and yield of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Grignard Carboxylation
Q1: I'm observing a significant amount of a non-acidic, high-boiling point impurity in my synthesis of benzoic acid from bromobenzene. What is it and how can I minimize its formation?

A1: The most likely culprit is biphenyl. This side product arises from a homocoupling reaction of the Grignard reagent. The formation of biphenyl is a common issue, particularly if the reaction temperature is not well-controlled or if there are impurities in the magnesium turnings.

Causality: The formation of a Grignard reagent involves single electron transfer steps, which can generate aryl radical intermediates.[1] These radicals can then couple to form biphenyl.

Troubleshooting & Prevention:

  • Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and the resulting Grignard reagent, minimizing the rate of the coupling side reaction.[2]

  • Temperature Control: Maintain a moderate reaction temperature. While the initiation of Grignard formation may require gentle heating, excessive temperatures can promote side reactions.

  • High-Quality Magnesium: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the desired reaction and promote side reactions.[2] If necessary, activate the magnesium with a small crystal of iodine.

Purification: Biphenyl is non-acidic and will remain in the organic layer during a basic aqueous extraction. After acidifying the aqueous layer to precipitate your benzoic acid, biphenyl will not be present.

Q2: My Grignard carboxylation reaction has a very low yield, and I suspect the Grignard reagent is not forming efficiently. What are the common causes?

A2: Low yields in Grignard reactions are frequently traced back to the presence of moisture or other electrophilic functional groups.[2] Grignard reagents are highly reactive and will react with even trace amounts of acidic protons.

Causality: Grignard reagents are strong bases and nucleophiles. They will readily react with water, alcohols, amines, and even terminal alkynes, which are more acidic than the alkanes from which the Grignard reagent is derived. This quenching reaction consumes the Grignard reagent, preventing it from reacting with carbon dioxide.

Troubleshooting & Prevention:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[2]

  • Substrate Compatibility: The starting aryl halide must not contain acidic functional groups such as -OH, -NH2, -SH, or -COOH.[2] Other functional groups reactive towards Grignard reagents, like aldehydes, ketones, esters, and nitriles, must also be absent or protected.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction vessel.

Workflow for Grignard Carboxylation

G ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Formation Mg Magnesium (Mg) Mg->Grignard Formation Solvent Anhydrous Ether/THF Solvent->Grignard Formation Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate Carboxylation CO2 Dry Ice (CO₂) CO2->Carboxylate BenzoicAcid Substituted Benzoic Acid Carboxylate->BenzoicAcid Protonation Acid Acidic Workup (H₃O⁺) Acid->BenzoicAcid

Caption: Experimental workflow for Grignard carboxylation.

Section 2: Oxidation of Alkylbenzenes
Q3: I'm synthesizing benzoic acid by oxidizing toluene with potassium permanganate, but my product is contaminated with several byproducts. What are they and how can I improve the purity?

A3: The oxidation of toluene to benzoic acid can produce several partially oxidized intermediates and side products. Common impurities include unreacted toluene, benzaldehyde, and benzyl alcohol.[3][4] Benzyl benzoate can also form through the esterification of benzoic acid with benzyl alcohol.[5]

Causality: The oxidation of the methyl group proceeds in a stepwise manner. Incomplete oxidation can leave residual intermediates. Tarry materials can also form due to over-oxidation and decomposition.[6]

Troubleshooting & Prevention:

  • Sufficient Oxidant: Ensure an adequate amount of potassium permanganate is used to drive the reaction to completion. The disappearance of the purple permanganate color indicates it is being consumed. The reaction is complete when the purple color persists.[3]

  • Reaction Time and Temperature: Adequate refluxing time is necessary for complete oxidation. However, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products.

  • Phase Transfer Catalyst: For reactions in a biphasic system (e.g., toluene and aqueous KMnO4), a phase transfer catalyst can increase the reaction rate and improve the yield.[3]

Common ImpurityFormation PathwayRemoval Strategy
TolueneUnreacted starting materialRecrystallization from water[3]
BenzaldehydeIncomplete oxidationRecrystallization from water
Benzyl AlcoholIncomplete oxidationRecrystallization from water[3]
Benzyl BenzoateEsterification of benzoic acid and benzyl alcoholRecrystallization from water[5]

Purification: Recrystallization of the crude benzoic acid from hot water is a highly effective method for removing these less polar impurities.[3][7] Benzoic acid has low solubility in cold water but is significantly more soluble in hot water, allowing for efficient purification.[8]

Section 3: Hydrolysis of Benzonitriles
Q4: During the basic hydrolysis of a substituted benzonitrile to the corresponding benzoic acid, I'm getting a significant amount of a neutral compound. What is this side product?

A4: The most common neutral side product in the hydrolysis of benzonitriles is the corresponding benzamide.[9]

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10] If the reaction is incomplete, the amide will be isolated along with the desired carboxylic acid.

Troubleshooting & Prevention:

  • Reaction Conditions: Ensure sufficiently forcing conditions (e.g., prolonged heating, higher concentration of base or acid) to drive the hydrolysis of the amide intermediate to the carboxylate.

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide.

Purification: The unreacted benzamide is a neutral compound and can be separated from the benzoic acid product. After the reaction, acidifying the mixture will precipitate the benzoic acid, while the unreacted benzamide will have different solubility properties and can often be removed by filtration or extraction.

Mechanism of Benzonitrile Hydrolysis

G Benzonitrile Benzonitrile Benzamide Benzamide (Intermediate) Benzonitrile->Benzamide Partial Hydrolysis Benzoate Benzoate Benzamide->Benzoate Complete Hydrolysis BenzoicAcid Benzoic Acid Benzoate->BenzoicAcid Acidification

Sources

Technical Support Center: Navigating the Complexities of Polysubstituted Benzene NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to unraveling the intricate NMR spectra of polysubstituted benzene rings. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-challenging task of structural elucidation for these common chemical motifs. Here, we move beyond textbook examples to address the real-world complexities of overlapping signals, ambiguous coupling patterns, and the subtle effects that can make spectral interpretation a significant bottleneck in your research.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying principles to empower you to tackle even the most convoluted spectra with confidence.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Foundational Challenges - Beyond First-Order Effects

Question 1: Why do my aromatic proton signals look like a broad, unresolved multiplet instead of the distinct doublets and triplets I expect?

This is a classic problem often encountered when dealing with di- and tri-substituted benzene rings, especially when the chemical shifts of the aromatic protons are very similar. This phenomenon, known as "second-order effects" or "complex coupling," arises when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J-value).

Core of the Issue: The simple "n+1 rule" for predicting multiplicities only applies to "first-order" spectra. When protons are strongly coupled, their spin systems influence each other in a more complex manner, leading to additional lines and leaning effects where the intensities of the peaks are no longer symmetrical.

Troubleshooting Workflow:

  • Increase the Magnetic Field Strength: If you have access to a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), this is often the most effective solution. The chemical shift dispersion (in Hz) increases with the field strength, while the coupling constants (in Hz) remain the same. This can effectively convert a second-order spectrum into a more interpretable first-order spectrum.

  • Utilize 2D NMR Techniques: When higher field strengths are not an option or are insufficient, 2D NMR is your most powerful tool.

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other, even within a complex multiplet. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems.

    • TOCSY (Total Correlation Spectroscopy): For more complex systems, a TOCSY experiment can be invaluable. It shows correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all protons on a single aromatic ring, even if some are not directly coupled to their immediate neighbors.

Diagram 1: Troubleshooting Workflow for Unresolved Multiplets

A Unresolved Aromatic Multiplet B Is a higher field NMR available? A->B C Re-acquire spectrum at higher field (e.g., 600+ MHz) B->C  Yes D Acquire 2D NMR Spectra B->D No   F First-order spectrum achieved C->F E Analyze COSY/TOCSY to identify spin systems D->E

Caption: Workflow for resolving complex aromatic signals.

Question 2: I have a disubstituted benzene ring, but I'm struggling to differentiate between ortho, meta, and para isomers based on the 1H NMR alone. What are the key indicators?

While sometimes challenging, differentiating these isomers is possible by carefully analyzing coupling constants and chemical shifts.

Authoritative Insights:

  • Coupling Constants (J-values): This is the most reliable indicator. The magnitude of the J-coupling between aromatic protons is highly dependent on their relative positions.

    • Ortho-coupling (³JHH): Typically ranges from 7-10 Hz.

    • Meta-coupling (⁴JHH): Much smaller, usually in the range of 2-3 Hz.

    • Para-coupling (⁵JHH): Very small and often not resolved, typically < 1 Hz.

  • Symmetry: The substitution pattern dictates the symmetry of the molecule, which in turn affects the number of unique signals in both the ¹H and ¹³C NMR spectra.

    • Para-isomers: Due to their C₂ symmetry, para-disubstituted benzenes often show a deceptively simple spectrum, sometimes appearing as two doublets (an AA'BB' system). You will only see two signals in the aromatic region of the ¹³C NMR spectrum (excluding carbons bearing substituents).

    • Ortho-isomers: These are asymmetric and will show four distinct signals in the aromatic region of both the ¹H and ¹³C NMR spectra.

    • Meta-isomers: Also asymmetric, they will typically show four signals in the aromatic region. One proton will often appear as a singlet or a finely split triplet (due to two meta couplings), which can be a distinguishing feature.

Data Summary Table: Differentiating Disubstituted Benzene Isomers

FeatureOrtho-isomerMeta-isomerPara-isomer
¹H Signals (Aromatic) 442 (often appears as 2)
¹³C Signals (Aromatic) 442
Key ¹H Coupling ³JHH = 7-10 Hz⁴JHH = 2-3 HzAppears as doublets
Symmetry AsymmetricAsymmetricC₂ Symmetry
Section 2: Advanced Structure Elucidation with 2D NMR

Question 3: I have a trisubstituted benzene ring and COSY isn't giving me the full picture. How can I definitively assign all my protons and carbons?

For complex polysubstituted rings, a multi-pronged 2D NMR approach is essential. While COSY identifies proton-proton couplings, you need to correlate protons to the carbons they are attached to and to carbons further away. This is where HSQC and HMBC experiments are critical.

Experimental Protocol: A Combined 2D NMR Approach

  • Acquire a High-Resolution ¹H Spectrum: This serves as your reference.

  • Acquire a ¹³C{¹H} Spectrum: This provides the carbon chemical shifts.

  • Acquire a ¹H-¹H COSY Spectrum:

    • Purpose: To establish proton-proton connectivity.

    • Interpretation: Look for cross-peaks that connect protons on adjacent carbons (typically ³JHH couplings). This helps to piece together fragments of the aromatic ring.

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

    • Purpose: To identify which protons are directly attached to which carbons.

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This is a one-bond correlation.

  • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Purpose: To see long-range correlations between protons and carbons (typically over 2-3 bonds).

    • Interpretation: This is often the key to solving the puzzle. A proton will show a cross-peak to carbons that are two or three bonds away. For aromatic systems, this allows you to "walk" around the ring. For example, a proton (H-A) will show an HMBC correlation to the carbon its ortho neighbor is attached to (C-B) and the carbon its meta neighbor is attached to (C-C). Crucially, HMBC can also show correlations to quaternary (non-protonated) carbons, which are invisible in the HSQC.

Diagram 2: Logic Flow for Full Structure Elucidation

A Obtain High-Res 1H & 13C Spectra B Run 1H-1H COSY A->B C Run 1H-13C HSQC A->C D Run 1H-13C HMBC A->D E Identify H-H Spin Systems B->E F Assign Directly Bonded C-H Pairs C->F G Map Long-Range (2-3 bond) H-C Correlations D->G H Integrate All Data E->H F->H G->H I Propose Structure H->I

Caption: Integrated 2D NMR workflow for structural assignment.

Question 4: How can I use the Nuclear Overhauser Effect (NOE) to determine the substitution pattern on my benzene ring?

The NOE is a powerful tool that provides through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are J-coupled. This is particularly useful for distinguishing between isomers where J-coupling information might be ambiguous.

Application in Polysubstituted Benzenes:

Imagine you have a trisubstituted benzene ring with a substituent 'X' and two protons, H-A and H-B. If irradiating the protons of substituent 'X' results in an NOE enhancement for proton H-A but not H-B, this provides strong evidence that 'X' is located ortho to H-A.

Experimental Workflow: 1D NOE Difference Spectroscopy

  • Acquire a standard ¹H spectrum.

  • Identify a proton signal that is unique and well-resolved. This will be your irradiation target. Let's say it's a methyl group substituent.

  • Set up the NOE difference experiment:

    • Experiment 1 (On-Resonance): The spectrometer will selectively irradiate the frequency of your target proton (the methyl group).

    • Experiment 2 (Off-Resonance): The spectrometer will irradiate a "blank" region of the spectrum where there are no proton signals.

  • Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting "difference spectrum" will show only those protons that have received an NOE from the irradiated methyl group. These will appear as positive signals.

  • Repeat for other key protons to build a complete spatial map of the molecule.

Trustworthiness Note: The absence of an NOE is not definitive proof that two protons are far apart, as the effect is highly dependent on molecular motion and relaxation times. However, the presence of a clear NOE is a very strong indicator of spatial proximity. For more complex cases, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide a more comprehensive map of all through-space interactions.

References

  • COSY (Correlation Spectroscopy) , University of California, Davis, Chemistry Department. [Link]

  • ¹H NMR-Coupling Constants , Chemistry LibreTexts. [Link]

  • Nuclear Overhauser Effect (NOE) , University of California, Davis, Chemistry Department. [Link]

Technical Support Center: Mass Spectrometry Fragmentation of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for mass spectrometry analysis of chlorinated compounds. Researchers, scientists, and drug development professionals often encounter unique challenges when analyzing these molecules due to the distinct isotopic properties and reactivity of chlorine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to diagnose issues systematically, understand the underlying causality, and achieve robust, reliable data.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnostic workflow, explains the scientific reasoning, and offers expert insights.

Q1: Why does the isotopic pattern for my monochlorinated compound not show the expected 3:1 ratio for the molecular ion (M) and M+2 peaks?

A1: An incorrect isotopic ratio is one of the most common issues in the analysis of chlorinated compounds. The signature 3:1 ratio for a single chlorine atom is a result of the natural abundance of its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2][3] Deviation from this ratio points to specific, diagnosable problems.

Most Probable Causes & Diagnostic Workflow:

  • Co-eluting Interference: A non-chlorinated compound with a nominal mass identical to your analyte's M or M+2 peak is eluting at the same time. This is especially common in complex matrices.

  • Poor Ion Statistics / Low Signal Intensity: If the signal is too low, the measured intensities of the M and M+2 peaks may not be statistically representative of their true abundance.

  • Detector Saturation: If the signal is too high, the more abundant M peak may saturate the detector, artificially suppressing its measured intensity and distorting the ratio relative to the M+2 peak.

  • Mass Resolution Issues: Insufficient mass resolution can lead to the overlap of the analyte's isotopic peaks with other isobaric ions, distorting the observed pattern.[4]

Expert Insights: The first suspect should always be co-elution. Before spending time on instrument checks, scrutinize your chromatogram. Look for any asymmetry in the peak shape that might suggest a hidden shoulder peak. If you are using high-resolution MS, check the mass accuracy of the M and M+2 peaks; a significant deviation in one of them points to an interference.

Troubleshooting Workflow Diagram:

G start Distorted 3:1 Isotopic Ratio (M to M+2) check_chrom Step 1: Examine Chromatogram Is the peak symmetrical? start->check_chrom check_signal Step 2: Check Signal Intensity Is S/N > 20? check_chrom->check_signal  Yes improve_chrom Action: Improve Chromatographic Separation (Modify gradient, change column) check_chrom->improve_chrom  No check_saturation Step 3: Check for Saturation Is peak flat-topped? check_signal->check_saturation  Yes increase_conc Action: Increase Analyte Concentration or Injection Volume check_signal->increase_conc  No check_cal Step 4: Verify MS Calibration & Resolution check_saturation->check_cal  Yes dilute_sample Action: Dilute Sample & Re-inject check_saturation->dilute_sample  No recalibrate Action: Recalibrate Mass Spectrometer check_cal->recalibrate No G start Weak or Absent Molecular Ion is_ei Is the method GC-EI? start->is_ei switch_ci Action: Switch to Chemical Ionization (CI) is_ei->switch_ci Yes is_lc Is the method LC-MS (ESI/APCI)? is_ei->is_lc No confirm_mw Result: Molecular Weight Confirmed switch_ci->confirm_mw look_fragments Step 1: Look for highest m/z cluster with Cl pattern (e.g., [M-Cl]+) look_fragments->confirm_mw is_lc->look_fragments No (Implies EI) look_adducts Step 2: Look for common adducts ([M+Na]+, [M+Cl]-) is_lc->look_adducts Yes look_adducts->confirm_mw G cluster_main cluster_frag1 cluster_frag2 mol [CH₃-CH₂-CH₂-Cl]⁺• frag1 [CH₃-CH₂-CH₂]⁺ (m/z 43) mol->frag1 -Cl• frag2 [CH₂-Cl]⁺ (m/z 49/51) mol->frag2 -C₂H₅• loss1 + •Cl loss2 + •CH₂CH₃

Sources

Preventing decomposition of benzoic acid derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for overcoming the common challenge of decomposition during the synthesis of benzoic acid derivatives. By understanding the "why" behind common failures, you can design more robust and successful synthetic strategies.

Section 1: Understanding and Preventing Thermal Decarboxylation

One of the most frequently encountered issues is the loss of the carboxylic acid group (decarboxylation) upon heating, especially with hydroxyl- and amino-substituted benzoic acids.

Q1: My hydroxybenzoic acid (e.g., salicylic acid) is decomposing upon heating to drive an esterification reaction. What's happening and how can I prevent it?

A1: The Root Cause: Electronic Effects and Mechanism

This is a classic case of thermally induced decarboxylation. The decomposition of benzoic acid derivatives significantly increases with rising temperatures.[1][2] For salicylic acid (2-hydroxybenzoic acid) and other derivatives with electron-donating groups (like -OH or -NH2) in the ortho or para position, this process is greatly accelerated.

The mechanism involves the formation of a cyclic transition state or a keto-like intermediate, which is stabilized by the ortho-substituent.[3] This stabilization lowers the energy barrier for the C-C bond cleavage, leading to the loss of CO2 and the formation of phenol (in the case of salicylic acid).[1][2] Studies have shown that while benzoic acid itself is stable up to 300°C, derivatives like salicylic acid and anthranilic acid show severe degradation at 200°C and complete decomposition by 250°C.[1][2]

Preventative Strategies:

  • Avoid High Temperatures: The most direct solution is to use reaction conditions that do not require high heat. For esterification or amidation, move away from high-temperature methods like Fischer esterification.

  • Employ Chemical Activation at Lower Temperatures: Utilize coupling reagents that activate the carboxylic acid at or below room temperature. Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP), are highly effective.[4]

  • Protect the Activating Group: The hydroxyl or amino group that facilitates decarboxylation can be temporarily protected. For a hydroxyl group, converting it to an acetate or benzyl ether will remove its electron-donating ability and significantly increase the compound's thermal stability.[5][6][7]

Data Snapshot: Thermal Stability of Benzoic Acid Derivatives

The following table, compiled from literature data, illustrates the impact of substituents on decomposition temperatures.

CompoundSubstituent(s)Observed Decomposition BehaviorReference
Benzoic AcidNoneStable up to 300°C in subcritical water[1][2]
Salicylic Acid2-HydroxyMild degradation at 150°C, severe at 200°C[1][2]
Anthranilic Acid2-AminoMild degradation at 150°C, severe at 200°C[1][2]
Syringic Acid3,5-dimethoxy-4-hydroxyMild degradation at 150°C, severe at 200°C[1][2]
p-Hydroxybenzoic Acid4-HydroxyActivation energy for decomposition is 119.1 kJ mol⁻¹[8]
m-Hydroxybenzoic Acid3-HydroxyActivation energy for decomposition is 78.2 kJ mol⁻¹[8]
o-Hydroxybenzoic Acid2-HydroxyActivation energy for decomposition is 64.8 kJ mol⁻¹[8]

Section 2: Troubleshooting Guide by Reaction Type

Decomposition isn't limited to decarboxylation. Side reactions during common transformations can consume starting material and complicate purification.

Q2: I'm attempting an amide coupling using a carbodiimide reagent (DCC/DIC), but I'm getting low yields and messy side products. What are the common pitfalls?

A2: Causality and Optimization in Amide Coupling

While carbodiimide coupling agents are excellent for avoiding heat, they are not without their own set of potential side reactions if not used correctly.[4]

Common Issues & Solutions:

    • Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or DMAP. These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Slow reaction with unreactive amines: If the amine is a poor nucleophile (e.g., an aniline with electron-withdrawing groups), the coupling can be slow, allowing side reactions to dominate.

    • Solution: In addition to HOBt, consider using a more potent activating agent like a phosphonium salt (e.g., BOP, PyBOP) or an aminium/uronium salt (e.g., HBTU, HATU). These reagents form highly reactive esters or amides that can couple with even weak nucleophiles.

  • Incorrect Reagent Addition Sequence: The order of addition is critical. Adding the carbodiimide reagent to the amine can lead to the formation of a guanidinium by-product, consuming the amine.

    • Solution: Always pre-activate the carboxylic acid. Dissolve the benzoic acid derivative and any additive (like HOBt) in a suitable anhydrous solvent, then add the coupling reagent. Stir for a few minutes to allow the active ester to form before adding the amine.

Workflow: Decision-Making for Amide Coupling

This diagram outlines a logical workflow for selecting an appropriate amide coupling strategy to minimize side reactions.

AmideCouplingDecisionTree start Start: Amide Synthesis Goal amine_type Assess Amine Reactivity start->amine_type high_reactivity High Reactivity Amine (e.g., primary alkylamine) amine_type->high_reactivity High low_reactivity Low Reactivity Amine (e.g., hindered or e--poor aniline) amine_type->low_reactivity Low acid_type Assess Acid Sensitivity (e.g., prone to racemization) robust_acid Robust Acid acid_type->robust_acid Robust sensitive_acid Sensitive Acid (e.g., chiral center at α-carbon) acid_type->sensitive_acid Sensitive high_reactivity->acid_type uronium_phos Use Uronium/Phosphonium Reagent (e.g., HBTU, HATU, PyBOP) Higher reactivity for difficult couplings. low_reactivity->uronium_phos dcc_dic Use Carbodiimide (DCC/DIC) Simple, cost-effective. robust_acid->dcc_dic dcc_additive Use Carbodiimide + Additive (e.g., HOBt, DMAP) Prevents N-acylurea formation. sensitive_acid->dcc_additive dcc_additive->uronium_phos If yield is still low

Caption: Decision tree for selecting amide coupling reagents.

Q3: My esterification reaction (Fischer or acid-catalyzed) is giving me a complex mixture of byproducts. What are they and how do I avoid them?

A3: Identifying and Mitigating Esterification Side Reactions

Fischer esterification, while seemingly simple, can be problematic due to the use of strong acid catalysts and heat.[9]

Potential Side Reactions & Preventative Measures:

  • Sulfonation of the Aromatic Ring: If you use excess concentrated sulfuric acid as the catalyst, especially with activated rings, you can get unwanted sulfonation.[5]

    • Solution: Use a catalytic amount of H2SO4 (e.g., 0.1 eq). Alternatively, use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

  • Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, the acidic conditions and heat can cause dehydration, leading to alkene byproducts.

    • Solution: Switch to a milder, non-acidic esterification method, such as a DCC/DMAP coupling or conversion of the benzoic acid to an acyl chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Hydrolysis: Since water is a product, its accumulation can drive the reaction backward, hydrolyzing your ester product back to the starting materials.[9][10] This limits the achievable yield.

    • Solution: Remove water as it forms. This can be done by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like molecular sieves to the reaction mixture. Using a large excess of the alcohol can also shift the equilibrium towards the product.[5][9]

Section 3: Analytical & Purification Strategies

Q4: How can I reliably detect and quantify the decomposition of my benzoic acid derivative during a reaction?

A4: The Right Analytical Tools for the Job

Monitoring your reaction for the appearance of byproducts and the disappearance of starting material is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for this task. A reversed-phase HPLC method can simultaneously separate the non-polar ester or amide product from the more polar benzoic acid starting material and any polar decomposition products (like phenol from salicylic acid decarboxylation).[11][12][13]

    • Methodology: Use a C18 column with a mobile phase typically consisting of an acidified water/acetonitrile or water/methanol gradient.[12] Detection is usually done by UV-Vis spectroscopy, setting the wavelength to the λmax of your compounds (e.g., ~235 nm for benzoic acid).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile decomposition products like phenol or benzene.[1][14] The sample may require derivatization (e.g., silylation) to make the carboxylic acid more volatile.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress.[5] The product ester/amide will typically have a higher Rf value than the starting carboxylic acid. The appearance of new spots can indicate decomposition. Co-spotting with authentic standards of the starting material and expected byproducts can help in identification.[5]

Section 4: Protocols for Robust Synthesis

Protocol 1: Low-Temperature Esterification of a Sensitive Benzoic Acid using EDC/DMAP

This protocol is designed for substrates prone to thermal decomposition, such as hydroxybenzoic acids.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. DMAP serves as a highly nucleophilic catalyst to form a reactive acylpyridinium intermediate, accelerating the reaction at low temperatures and minimizing side reactions.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the substituted benzoic acid (1.0 eq), the alcohol (1.2 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane or DMF, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation & Coupling: Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[5]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 solution (to remove unreacted benzoic acid), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

References

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed, National Library of Medicine. Available at: [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. SpringerLink. Available at: [Link]

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of benzoic acid of high purity. National Institute of Standards and Technology (NIST). Available at: [Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Available at: [Link]

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PubMed, National Library of Medicine. Available at: [Link]

  • Disruption of Salicylic Acid (SA) Biosynthesis and Signaling by Plant Pathogens. ResearchGate. Available at: [Link]

  • Protecting groups – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). ScienceDirect. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Initial degradation mechanism of salicylic acid via electrochemical process. ResearchGate. Available at: [Link]

  • Proposed mechanism for decarboxylation of ortho-substituted benzoic acids. ResearchGate. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Protecting Groups. University of Wisconsin-Madison. Available at: [Link]

  • Benzoic Acid - Structure, Properties, Reactions. Turito. Available at: [Link]

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed, National Library of Medicine. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]

  • Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. Amazon S3. Available at: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? Study.com. Available at: [Link]

  • Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Chinese Journal of Analysis Laboratory. Available at: [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. Available at: [Link]

  • How to produce amide from Benzoic acid and amine directly? ResearchGate. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the pilot-scale synthesis of 4-Chloro-3-ethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up of your synthesis. We will focus on a robust and scalable synthetic route, explaining the critical parameters and scientific reasoning behind each step.

Section 1: Synthetic Route Selection for Pilot-Scale Production

When moving from bench-scale to pilot-scale, the choice of synthetic route is paramount. It must be robust, cost-effective, and safe. For the synthesis of this compound, two primary routes are considered:

  • Chlorination of 3-Ethoxybenzoic Acid: This involves the electrophilic aromatic substitution of 3-ethoxybenzoic acid. While feasible, controlling the regioselectivity of chlorination on a larger scale can be challenging, potentially leading to a mixture of isomers (e.g., 2-chloro, 4-chloro, and 6-chloro) that are difficult to separate.

  • Williamson Ether Synthesis: This route starts with 4-Chloro-3-hydroxybenzoic acid and introduces the ethoxy group via an SN2 reaction with an ethylating agent. This method is generally preferred for scale-up due to its high regioselectivity, predictable outcome, and the ready availability of the starting material.[1]

Our recommendation for pilot studies is the Williamson Ether Synthesis. This pathway offers superior control over the final product's structure, minimizing the formation of problematic isomers and simplifying downstream purification.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the phenolic hydroxyl group of 4-Chloro-3-hydroxybenzoic acid with a suitable base, followed by nucleophilic attack on an ethylating agent like diethyl sulfate.

Synthesis_of_4-Chloro-3-ethoxybenzoic_acid SM 4-Chloro-3-hydroxybenzoic Acid Intermediate Phenoxide Intermediate (in situ) SM->Intermediate + Base Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent Ethylating Agent (e.g., Diethyl Sulfate) Product This compound Intermediate->Product + Ethylating Agent (Sₙ2 Reaction) Workup Acidic Work-up & Purification Product->Workup Crude Product Workup->Product Purified Product

Caption: Williamson ether synthesis of this compound.

Section 2: Pilot-Scale Experimental Protocol

This protocol details the synthesis of this compound on a pilot scale, assuming a target batch size of approximately 1 kg.

Materials and Equipment
Reagents & Solvents Grade Supplier Example CAS No. Quantity
4-Chloro-3-hydroxybenzoic acid≥98%Sigma-Aldrich34113-69-41.00 kg (5.80 mol)
Potassium Carbonate (K₂CO₃)Anhydrous, Fine PowderVWR584-08-71.60 kg (11.6 mol)
Diethyl Sulfate ((C₂H₅)₂SO₄)≥98%MilliporeSigma64-67-50.98 kg (6.38 mol)
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific68-12-210 L
Hydrochloric Acid (HCl)37% (conc.)J.T. Baker7647-01-0~2 L
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore141-78-620 L
Brine (Saturated NaCl)--7647-14-510 L
Anhydrous Sodium SulfateGranularAlfa Aesar7757-82-61 kg
Equipment Specifications
Glass-lined Reactor20 L capacity, jacketed for heating/cooling, overhead stirrer, condenser, N₂ inlet, addition funnel
Filtration UnitNutsche filter or similar, suitable for large volumes
Drying OvenVacuum oven, temperature controlled
pH Meter/StripsCalibrated
Personal Protective EquipmentChemical-resistant gloves, safety goggles, face shield, lab coat, respirator (for handling diethyl sulfate)
Step-by-Step Methodology

CAUTION: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen. Handle it with extreme care in a well-ventilated fume hood using appropriate PPE.

  • Reactor Setup:

    • Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with 4-Chloro-3-hydroxybenzoic acid (1.00 kg, 5.80 mol) and anhydrous potassium carbonate (1.60 kg, 11.6 mol).

    • Rationale: Using a fine powder of K₂CO₃ increases the surface area for a more efficient reaction. A 2-fold molar excess of the base ensures complete deprotonation of both the phenolic and carboxylic acid protons.

  • Solvent Addition:

    • Add anhydrous N,N-Dimethylformamide (DMF, 10 L) to the reactor under a nitrogen atmosphere.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to create a slurry.

    • Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the phenoxide nucleophile more reactive.

  • Reaction Execution:

    • Heat the reactor jacket to 60-65 °C. Maintain this temperature throughout the addition of the ethylating agent.

    • Slowly add diethyl sulfate (0.98 kg, 6.38 mol) to the slurry over a period of 2-3 hours using an addition funnel.

    • Rationale: A controlled addition rate and stable temperature are critical for managing the exothermic nature of the reaction and preventing potential side reactions, such as O-ethylation of the carboxylate. A slight excess (1.1 eq) of the ethylating agent ensures the reaction goes to completion.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction at 60-65 °C for an additional 4-6 hours.

    • Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] The reaction is complete when the starting material is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Slowly and carefully pour the reaction mixture into a separate vessel containing 40 L of cold water and ice with vigorous stirring. This will precipitate the crude product.

    • Rationale: Quenching in water precipitates the product and dissolves inorganic salts.

    • Acidify the aqueous slurry to a pH of ~2 by adding concentrated HCl. This ensures the product is in its protonated, less soluble carboxylic acid form.

    • Filter the resulting solid using a Nutsche filter. Wash the filter cake thoroughly with water (3 x 5 L) to remove residual DMF and inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to the reactor.

    • Add a suitable solvent system for recrystallization, such as an ethanol/water mixture. The exact volume will depend on the amount of crude product but start with a 10:1 v/w ratio.

    • Heat the mixture until the solid completely dissolves, then cool slowly to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Confirm reaction completion with HPLC. If incomplete, increase reaction time or temperature slightly (e.g., to 70 °C).
2. Insufficient base.2. Ensure K₂CO₃ is anhydrous and finely powdered. Use a full 2.0 equivalents.
3. Hydrolysis of ethylating agent.3. Use anhydrous solvent. Moisture will consume the diethyl sulfate.
4. Product loss during work-up.4. Ensure pH is sufficiently low (~2) during precipitation to minimize solubility. Avoid using excessive solvent during recrystallization.
Incomplete Reaction 1. Low reaction temperature.1. Verify internal reactor temperature. Ensure jacket temperature is sufficient to maintain 60-65 °C internally.
2. Poor mixing.2. Increase stirrer speed to ensure the solid base is well-suspended.
3. Deactivated ethylating agent.3. Use a fresh, unopened bottle of diethyl sulfate.
Formation of Side Products (e.g., Ethyl 4-chloro-3-ethoxybenzoate) 1. Reaction temperature is too high.1. Strictly maintain the temperature below 70 °C. High temperatures can promote esterification.
2. Extended reaction time at high temp.2. Once the starting material is consumed (per HPLC), proceed to work-up without unnecessary delay.
Corrective Action: The ester can be hydrolyzed back to the desired carboxylic acid by adding aqueous NaOH to the crude product and heating, followed by re-acidification.
Purification Issues (Oily product, poor crystallization) 1. Residual DMF.1. Ensure the crude product is washed thoroughly with copious amounts of water after precipitation.
2. Presence of unreacted starting material or side products.2. Analyze the crude product by HPLC/NMR to identify impurities. A second recrystallization or column chromatography (on a smaller scale) may be necessary.
3. Incorrect recrystallization solvent.3. Perform small-scale solvent screening to find the optimal system. Ethanol/water, acetic acid, or toluene are good candidates.
Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Crude Analyze Crude Product by HPLC/NMR Start->Check_Crude Incomplete_Rxn High % of Starting Material? Check_Crude->Incomplete_Rxn Side_Products Significant Side Products? Incomplete_Rxn->Side_Products No Optimize_Rxn Action: Optimize Reaction - Increase time/temp - Check reagent quality Incomplete_Rxn->Optimize_Rxn Yes Good_Purity Crude Purity is High? Side_Products->Good_Purity No Optimize_Conditions Action: Optimize Conditions - Lower temperature - Reduce reaction time Side_Products->Optimize_Conditions Yes Optimize_Workup Action: Optimize Work-up - Check precipitation pH - Optimize recrystallization Good_Purity->Optimize_Workup Yes End Process Optimized Optimize_Rxn->End Optimize_Conditions->End Optimize_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different ethylating agent, like ethyl iodide or ethyl bromide? A1: Yes, other ethylating agents can be used. However, diethyl sulfate is often preferred for pilot-scale operations because it is a liquid with a high boiling point, making it easier to handle than gaseous ethyl bromide. It is also generally more cost-effective than ethyl iodide. If you switch reagents, you will need to re-optimize the reaction conditions (temperature, time, stoichiometry).

Q2: Is it possible to use a different base, such as sodium hydroxide (NaOH)? A2: While NaOH can be used, solid potassium carbonate is often preferred in aprotic solvents like DMF for SN2 reactions. It is less hygroscopic than NaOH and provides a solid surface for the reaction to proceed, often resulting in cleaner reactions with fewer water-related side products. Using aqueous NaOH would necessitate a phase-transfer catalyst, adding complexity and cost to the process.

Q3: What are the key safety concerns when scaling up this synthesis? A3: The primary safety concern is the handling of diethyl sulfate, a suspected carcinogen and potent alkylating agent. Ensure all handling occurs in a contained, well-ventilated area with appropriate PPE. The reaction can be exothermic, so controlled reagent addition and effective temperature monitoring of the reactor's internal temperature are critical to prevent a thermal runaway. Finally, be aware of the flammability of organic solvents like ethyl acetate used during work-up and purification.

Q4: What analytical methods are essential for quality control of the final product? A4: For a pilot batch intended for further drug development, a comprehensive set of analytical tests is required:

  • HPLC: To determine purity and quantify any impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As a quick indicator of purity. The literature melting point for the isomer 3-Chloro-4-ethoxybenzoic acid is 211-215 °C, which can serve as a reference point.

  • Loss on Drying (LOD): To determine the amount of residual solvent.

Q5: How should I manage the waste generated from this process? A5: Waste streams must be segregated and disposed of according to local environmental regulations.

  • Aqueous Waste: The acidic aqueous filtrate from the work-up will contain inorganic salts and residual DMF. It should be neutralized before disposal.

  • Organic Waste: Solvents from recrystallization and washes (e.g., ethyl acetate, ethanol) should be collected as halogenated or non-halogenated organic waste, depending on your facility's protocols.

  • Solid Waste: Filter cakes of spent drying agents (e.g., sodium sulfate) should be collected separately.

References

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Zhang, Z., et al. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(5-6), 206-210. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • ResearchGate. (2025). Methods for the synthesis of aromatic carboxylic acids and their derivatives. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • Google Patents. (1956). AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • Organic Syntheses. (2021). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Formation of Aromatic Carboxylic Acids from Acyl Radicals. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-hydroxybenzoic acid (C7H5ClO3). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Google Patents. (1993). CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.

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Validation & Comparative

An In-Depth Technical Guide to Differentiating 4-Chloro-3-ethoxybenzoic Acid from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, often exhibit markedly different physical, chemical, and biological properties.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for differentiating 4-Chloro-3-ethoxybenzoic acid from its various positional isomers. We will delve into the causality behind experimental choices and present self-validating protocols, moving beyond a mere listing of steps to offer a deeper understanding of the analytical strategies involved.

The differentiation of isomers is a critical step in drug development, as different isomers can have varied therapeutic effects and pharmacokinetic profiles.[3][5][6][7] For instance, a subtle shift in a substituent's position on an aromatic ring can drastically alter a compound's interaction with biological targets.[3] Therefore, robust analytical methodologies are essential to ensure the purity, safety, and efficacy of pharmaceutical compounds.

The Challenge: A Multitude of Positional Isomers

This compound presents a significant analytical challenge due to the numerous possible arrangements of the chloro and ethoxy groups on the benzoic acid ring. A systematic approach is required to distinguish the target molecule from a field of closely related structures. The primary analytical techniques that offer the necessary resolution and structural information are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Strategic Differentiation through Spectroscopic and Chromatographic Techniques

A multi-faceted approach, leveraging the strengths of different analytical techniques, is the most robust strategy for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for distinguishing subtle structural differences between isomers.[1][2][8][9] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provide a wealth of information about the chemical environment and connectivity of atoms within a molecule.[1][2][4]

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative for differentiating positional isomers of substituted benzoic acids.[2][4] The number of signals, their chemical shifts, and, most importantly, their coupling constants (J-values) provide a unique fingerprint for each isomer.

  • Causality Behind the Analysis: The electronic effects of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups, along with the carboxylic acid, influence the chemical shifts of the aromatic protons. The spatial relationship between protons determines the magnitude of their spin-spin coupling.

    • Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the largest, typically 6-10 Hz.[4]

    • Meta-coupling (⁴J): Coupling between protons separated by two carbons (four bonds apart) is smaller, usually 2-3 Hz.

    • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart) is the smallest, often close to 0 Hz.

Predicted ¹H NMR Aromatic Patterns for Key Isomers:

IsomerPredicted Aromatic Splitting PatternExpected Number of Aromatic Signals
This compound d, dd, d3
3-Chloro-4-ethoxybenzoic acid d, dd, d3
2-Chloro-4-ethoxybenzoic acid d, dd, d3
4-Chloro-2-ethoxybenzoic acid d, dd, d3

Note: While the number of signals and general splitting patterns may be similar for some isomers, the precise chemical shifts and coupling constants will be unique and diagnostic.

When ¹H NMR spectra are complex or ambiguous, ¹³C NMR provides complementary information. Since ¹³C spectra are typically proton-decoupled, each unique carbon atom appears as a single peak.[1] The number of distinct signals in the aromatic region (δ 110-170 ppm) can help determine the symmetry of the isomer.[2]

Predicted Number of Aromatic ¹³C Signals:

IsomerPredicted Number of Aromatic ¹³C Signals
This compound 6
3-Chloro-4-ethoxybenzoic acid 6
2-Chloro-4-ethoxybenzoic acid 6
4-Chloro-2-ethoxybenzoic acid 6

Note: While many isomers will show six distinct aromatic carbon signals, their chemical shifts will differ based on the electronic environment created by the substituents.

For unambiguous assignment, two-dimensional NMR experiments are invaluable.[2][4]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals confirms they are coupled, allowing for the tracing of proton networks around the aromatic ring.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of protonated carbons.[1][2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If 1D spectra are insufficient for definitive assignment, acquire COSY and HSQC spectra.

  • Data Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign the signals to the respective protons and carbons based on chemical shifts and 2D correlations.

Workflow for Isomer Differentiation using NMR

G cluster_start Start cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) cluster_end Conclusion start Isomer Mixture H_NMR ¹H NMR start->H_NMR Analyze aromatic region C_NMR ¹³C NMR H_NMR->C_NMR Count signals for symmetry COSY COSY C_NMR->COSY If ambiguity exists end Unambiguous Isomer Identification C_NMR->end If structure is clear HSQC HSQC COSY->HSQC Confirm H-C connectivity HSQC->end Definitive assignment

Caption: NMR workflow for isomer identification.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to differentiate isomers.[10] While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

  • Causality Behind Fragmentation: The positions of the chloro and ethoxy groups influence the stability of the resulting fragment ions. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique and diagnostic fragmentation pathways for certain isomers.[10] For example, an ortho-substituted benzoic acid might show a characteristic loss of water or an alcohol molecule that is absent in its meta and para counterparts.[11][12]

Predicted Fragmentation of Benzoic Acid Derivatives: The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation (m/z 105), followed by the loss of carbon monoxide (CO) to yield the phenyl cation (m/z 77).[13] For chloro-ethoxybenzoic acids, additional fragmentation pathways will be observed:

  • Loss of the ethoxy group (•OCH₂CH₃)

  • Loss of an ethyl radical (•CH₂CH₃) followed by CO

  • Loss of a chlorine atom (•Cl)

  • Decarboxylation (loss of CO₂)[14]

Experimental Protocol: GC-MS Analysis

For volatile compounds like benzoic acid derivatives (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[15][16][17]

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, convert the carboxylic acid to a more volatile ester (e.g., a trimethylsilyl (TMS) ester).[18]

  • GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). The different isomers will likely have slightly different retention times.

  • MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI), and a mass spectrum is generated.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample to those of authenticated standards of the possible isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

Logical Flow for MS-based Isomer Analysis

G start Isomer Sample derivatization Derivatization (e.g., TMS ester) start->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis comparison Compare Retention Times & Fragmentation Patterns data_analysis->comparison identification Isomer Identification comparison->identification

Caption: GC-MS workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

HPLC is a cornerstone technique for separating mixtures of isomers.[19][20][21] Due to slight differences in their polarity and interactions with the stationary phase, positional isomers can often be resolved into distinct peaks.[19][22]

  • Causality Behind Separation: The choice of stationary phase (column) and mobile phase is critical. For substituted benzoic acids, reversed-phase HPLC (using a C18 or phenyl-hexyl column) is common. The elution order will depend on the overall polarity of the isomers; less polar isomers generally have longer retention times. The position of the polar ethoxy and carboxylic acid groups and the non-polar chloro group will influence the molecule's interaction with the stationary phase.

Experimental Protocol: HPLC Analysis

  • Column Selection: Choose a high-resolution reversed-phase column (e.g., a C18 column with small particle size).

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[23][24] A gradient elution (where the mobile phase composition changes over time) may be necessary to achieve optimal separation.

  • Detection: Use a UV detector set to a wavelength where the benzoic acids absorb strongly (e.g., around 240 nm).[19] Coupling the HPLC to a mass spectrometer (LC-MS) provides both retention time and mass spectral data for even greater confidence in identification.

  • Analysis: Inject the sample mixture and compare the resulting chromatogram to those of pure standards for each isomer.

Summary of Differentiating Characteristics

Analytical TechniqueKey Differentiating Feature(s)Rationale
¹H NMR Aromatic proton chemical shifts, multiplicities, and coupling constants (J-values).The unique electronic environment and spatial arrangement of protons in each isomer create a distinct "fingerprint" in the spectrum.
¹³C NMR Number of unique aromatic signals and their chemical shifts.Provides information on molecular symmetry and the electronic environment of each carbon atom.
GC-MS Retention time and mass spectral fragmentation patterns (especially ortho-effects).Differences in volatility and fragmentation pathways allow for both separation and structural inference.
HPLC Retention time.Slight differences in polarity lead to differential interactions with the stationary phase, enabling chromatographic separation.

Conclusion: An Integrated and Validating Approach

Differentiating this compound from its positional isomers requires a systematic and multi-technique approach. While ¹H NMR spectroscopy often provides the most definitive structural information through the analysis of coupling patterns, a comprehensive strategy employing HPLC for separation and MS for confirmation by fragmentation provides a self-validating system. By understanding the underlying principles of each technique and carefully designing experiments, researchers can confidently and unambiguously identify their target compound, ensuring the integrity and quality of their scientific endeavors.

References

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  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Stein, S. E. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. National Institute of Standards and Technology. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Jin, H., & Lee, Y. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • ChemHelp ASAP. (2019, September 26). distinguish between E2 regioisomers with NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

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  • Guzowski, J. P., Broekaert, J. A., & Ray, S. J. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1831-1838.
  • Mekky, R. H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules.
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  • Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic Chemistry & Research.
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  • Wainer, I. W. (Ed.). (1993). Drug stereochemistry: analytical methods and pharmacology. University of Indonesia Library.
  • Li, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 743-752.
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  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
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  • Madala, N. E., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. Journal of Analytical Methods in Chemistry.
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  • Hashimoto, S., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Environmental Science and Pollution Research, 22(16), 12345-12354.
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  • Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(16), 12334-12344.
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  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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  • TDI-Brooks. (n.d.).
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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel compounds and the identification of their metabolites or impurities are paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of 4-Chloro-3-ethoxybenzoic acid against its structural analogues: benzoic acid, 4-chlorobenzoic acid, and 3-ethoxybenzoic acid.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal chemical principles that govern fragmentation. By understanding why specific fragments are formed under different ionization conditions—Electron Ionization (EI) and Electrospray Ionization (ESI)—analysts can more confidently interpret mass spectra, differentiate isomers, and elucidate the structures of unknown analytes.

Introduction to Fragmentation Analysis

Mass spectrometry works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). During this process, particularly with high-energy techniques like EI, the molecular ion often fragments into smaller, characteristic pieces. The resulting mass spectrum is a fingerprint of the molecule, where each peak represents a specific fragment. The fragmentation pathways are not random; they are governed by the chemical stability of the bonds within the molecule and the resulting fragment ions.[1][2]

  • Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). It involves bombarding the analyte with high-energy electrons (70 eV), leading to extensive and reproducible fragmentation.[3] This is highly valuable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique commonly paired with Liquid Chromatography (LC-MS). ESI typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source.[4][5] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID).[6]

This guide will explore the fragmentation of our target compounds under both EI and ESI-MS/MS conditions to provide a comprehensive analytical perspective.

The Influence of Functional Groups on Fragmentation

The fragmentation of our target molecule, this compound, is a composite of the effects exerted by its three key functional groups: the carboxylic acid, the chlorine atom, and the ethoxy group. By comparing its fragmentation to simpler analogues, we can deconstruct these influences.

  • Benzoic Acid Core: Aromatic acids are known to produce prominent molecular ion peaks.[7] Key fragmentations include the loss of a hydroxyl radical (•OH, 17 Da) to form a stable benzoyl cation, and the loss of the entire carboxyl group (•COOH, 45 Da) to yield a phenyl cation.[8][9] The subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation is also a characteristic pathway.[8]

  • Chloro Substituent: The chlorine atom influences fragmentation through its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in characteristic M and M+2 peaks for chlorine-containing fragments. It also acts as a radical site, and loss of a Cl• radical is a common pathway in chloroarenes.[10]

  • Ethoxy Substituent: The ethoxy group can fragment in several ways. A primary pathway is the loss of an ethyl radical (•CH₂CH₃, 29 Da). Another significant fragmentation is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement process, particularly in ortho-substituted compounds.[11]

Predicted Fragmentation Pathways and Comparative Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate extensive fragmentation, providing a rich fingerprint for each compound.

Benzoic Acid (C₇H₆O₂, MW: 122.12 g/mol ): The fragmentation of benzoic acid is well-characterized.[8]

  • m/z 122 [M]⁺•: The molecular ion.

  • m/z 105 [M-OH]⁺: The base peak, resulting from the loss of a hydroxyl radical. This benzoyl cation is highly stable.[3][8]

  • m/z 77 [M-COOH]⁺ or [105-CO]⁺: The phenyl cation, formed either by direct loss of the carboxyl group or by loss of CO from the m/z 105 fragment.[8][12]

  • m/z 51 [C₄H₃]⁺: A common fragment from the breakdown of the phenyl ring.

4-Chlorobenzoic Acid (C₇H₅ClO₂, MW: 156.57 g/mol ): The chlorine atom adds a characteristic isotopic pattern.

  • m/z 156/158 [M]⁺•: The molecular ion, showing the ³⁵Cl/³⁷Cl isotopic signature.

  • m/z 139/141 [M-OH]⁺: Loss of the hydroxyl radical to form the chlorobenzoyl cation. This is often the base peak.

  • m/z 111/113 [M-COOH]⁺ or [139/141-CO]⁺: The chlorophenyl cation.

  • m/z 76 [111-Cl]⁺: Loss of the chlorine radical from the chlorophenyl cation.

3-Ethoxybenzoic Acid (C₉H₁₀O₃, MW: 166.17 g/mol ): The ethoxy group introduces new fragmentation routes.

  • m/z 166 [M]⁺•: The molecular ion.

  • m/z 138 [M-C₂H₄]⁺•: Loss of a neutral ethene molecule through a rearrangement, resulting in a hydroxybenzoic acid radical cation.

  • m/z 121 [M-OC₂H₅]⁺ or [149-CO]⁺: Loss of an ethoxy radical or CO from the [M-OH]⁺ fragment. This ion corresponds to the stable benzoyl cation.[11]

This compound (C₉H₉ClO₃, MW: 200.62 g/mol ): This molecule combines the features of the others, leading to a more complex spectrum.

  • m/z 200/202 [M]⁺•: The molecular ion with its isotopic signature.

  • m/z 183/185 [M-OH]⁺: Loss of the hydroxyl radical.

  • m/z 172/174 [M-C₂H₄]⁺•: Loss of neutral ethene.

  • m/z 155/157 [M-COOH]⁺ or [183/185-CO]⁺: Loss of the carboxyl group or CO from the m/z 183/185 fragment.

  • m/z 127 [172/174 - Cl]⁺: Loss of chlorine from the ethene-loss fragment.

The following diagram illustrates the predicted EI fragmentation pathway for the primary compound of interest.

G M [M]⁺• m/z 200/202 F1 [M-OH]⁺ m/z 183/185 M->F1 - •OH F2 [M-C₂H₄]⁺• m/z 172/174 M->F2 - C₂H₄ F3 [M-COOH]⁺ m/z 155/157 M->F3 - •COOH F1->F3 - CO F4 [C₆H₃Cl]⁺• m/z 110/112 F2->F4 - COOH• G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve in Methanol/Water Filter Filter (0.22 µm) Prep->Filter LC LC Separation (C18 Column) Filter->LC MS1 MS1 Scan (Select [M-H]⁻) LC->MS1 MS2 MS2 Fragmentation (CID) MS1->MS2 Detect Detect Fragments MS2->Detect Elucidate Elucidate Structure Detect->Elucidate

Sources

A Comparative Analysis of Fluorinated and Chlorinated Benzoic Acids: A Guide for Researchers in Drug Development and Life Sciences

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical development, the strategic halogenation of aromatic compounds is a cornerstone for modulating biological activity. Among these, fluorinated and chlorinated benzoic acids represent two critically important classes of molecules, often considered as bioisosteric replacements for one another. However, the subtle yet significant differences in the physicochemical properties of fluorine and chlorine impart distinct biological profiles to the parent benzoic acid scaffold. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus chlorinated benzoic acids, supported by experimental data and protocols to empower researchers in making informed decisions for their discovery programs.

The Physicochemical Foundation of Biological Activity: A Tale of Two Halogens

The biological activity of any compound is intrinsically linked to its physicochemical properties. The choice between fluorine and chlorine as a substituent on a benzoic acid ring is not arbitrary; it is a deliberate decision to fine-tune properties such as acidity (pKa), lipophilicity, and metabolic stability, which in turn govern target interaction and pharmacokinetic profiles.

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly increase the acidity of the carboxylic acid group, particularly from the ortho position (the "ortho effect").[1][2] This enhanced acidity can lead to stronger interactions with biological targets.[1] In contrast, chlorine is less electronegative but larger and more polarizable, which can influence binding through different non-covalent interactions.[3] These fundamental differences are the primary drivers of the divergent biological activities observed between fluorinated and chlorinated benzoic acids.[4]

The introduction of fluorine can also enhance metabolic stability due to the strength of the carbon-fluorine bond, making it less susceptible to enzymatic degradation and potentially leading to longer drug half-lives.[5] Furthermore, fluorination can improve lipophilicity and membrane permeability, enhancing the bioavailability of drug candidates.[6]

Comparative Biological Activities: A Sector-by-Sector Analysis

The substitution of fluorine or chlorine on the benzoic acid ring can elicit a wide spectrum of biological responses, from therapeutic to toxic. This section provides a comparative overview of their activities in key areas of research.

Antimicrobial and Antifungal Activity

Both fluorinated and chlorinated benzoic acids have been investigated for their antimicrobial properties. Benzoic acid itself is known to possess antibacterial and antifungal activity by disrupting cell homeostasis through the release of H+ ions into the cytoplasm.[7] Halogenation can further enhance this activity.

  • Chlorinated Benzoic Acids: Derivatives of 2-chlorobenzoic acid have shown notable antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli.[8] The introduction of chlorine can significantly increase antimicrobial efficacy.[9] For instance, 4-chlorobenzoic acid has been identified as having a higher risk to aquatic organisms, suggesting potent biological activity.[10]

  • Fluorinated Benzoic Acids: Fluorinated benzoic acid derivatives are also recognized for their antibacterial applications.[11] The strategic placement of fluorine can fine-tune the activity against various biological targets. While less is documented in a direct comparison for simple benzoic acids, in more complex structures like quinolones, fluorine at specific positions is crucial for broad-spectrum antibacterial activity.[12]

Table 1: Comparative Antimicrobial Potential

FeatureFluorinated Benzoic AcidsChlorinated Benzoic AcidsKey Considerations
General Efficacy Demonstrated antibacterial and antifungal properties.[11][13]Potent antibacterial activity, particularly against Gram-negative bacteria.[8]The position and number of halogens significantly influence activity.[14]
Mechanism Disruption of cellular homeostasis and potential inhibition of specific enzymes.Similar to benzoic acid, with enhanced potency due to halogenation.Lipophilicity and acidity play crucial roles in cellular uptake and target interaction.
Herbicidal and Insecticidal Activity

Halogenated benzoic acids have long been utilized in the agrochemical industry.

  • Chlorinated Benzoic Acids: Chlorinated benzoic acids are versatile precursors for pesticides.[4] Historically, chlorinated hydrocarbons have been widely used as insecticides, though concerns about their environmental persistence and toxicity have led to restrictions.[15]

  • Fluorinated Benzoic Acids: Fluorinated compounds are often considered more environmentally acceptable alternatives to their chlorinated counterparts.[2][4] They serve as building blocks for a range of modern herbicides, fungicides, and insecticides, where fluorination enhances biological activity and crop protection effectiveness.[6] The synthesis of fluorinated N-phenylalkanesulfonamides has been explored for their herbicidal properties.[16]

Structure-Activity Relationships (SAR): Decoding the Halogen Effect

The biological activity of halogenated benzoic acids is not solely dependent on the presence of a halogen but is intricately linked to its nature, number, and position on the aromatic ring.

  • Positional Isomerism: The position of the halogen substituent has a profound impact on the molecule's electronic properties and, consequently, its biological activity.[1] For fluorobenzoic acids, the ortho-isomer is the strongest acid due to the inductive effect, which can lead to stronger target binding.[1] The meta and para positions are influenced by a combination of inductive and resonance effects, resulting in different acidity and reactivity profiles.[1] Similar principles apply to chlorinated benzoic acids, although the larger size of chlorine can introduce steric effects that also influence binding.

  • Degree of Halogenation: Dihalogenated derivatives have, in some cases, shown to exhibit enhanced biological activity compared to their monohalogenated counterparts.[14] However, this is not a universal rule and is highly dependent on the specific biological target and the overall molecular structure.

Mechanistic Insights: How Halogenation Drives Biological Action

The mechanisms through which fluorinated and chlorinated benzoic acids exert their effects are diverse and depend on the specific biological system.

In drug design, fluorinated benzoic acid derivatives, particularly non-steroidal anti-inflammatory drugs (NSAIDs), often function by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection GI Mucosal Protection COX1->GI_Protection COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Metabolic Fate and Toxicity Profile

The metabolic stability and toxicity of halogenated benzoic acids are critical considerations in their development for any application.

  • Metabolism: Halogenated benzenes can be metabolized into potentially harmful intermediates such as epoxides, phenols, and benzoquinones.[17] The strong carbon-fluorine bond generally imparts greater metabolic stability to fluorinated compounds compared to their chlorinated analogs.[5]

  • Toxicity: The toxicity of halogenated benzoic acids is often related to their hydrophobicity.[10] Studies have shown that 4-chlorobenzoic acid is classified as moderately hazardous, while other derivatives may be of lower hazard.[18][19] Halogenation can have varied effects on hepatotoxicity, with monohalogenation of benzoic acid imparting the least toxicity in some predictive models.[20] It's important to note that fluorinated compounds are often considered environmentally more benign than their chlorinated counterparts.[2]

Experimental Protocols for Biological Activity Assessment

To facilitate reproducible research, this section provides detailed methodologies for assessing the biological activity of fluorinated and chlorinated benzoic acids.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a halogenated benzoic acid that visibly inhibits the growth of a target bacterium.

Materials:

  • Test compounds (fluorinated and chlorinated benzoic acids)

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

dot

MIC_Workflow Start Start Prep_Stock Prepare Compound Stock Solutions Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Visual/Spectrophotometer) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

Conclusion and Future Perspectives

The choice between fluorine and chlorine as a substituent on the benzoic acid scaffold is a nuanced decision that can dramatically alter the resulting biological activity. Fluorine often imparts greater metabolic stability and can lead to stronger target interactions through its potent inductive effect. Chlorine, being larger and more polarizable, offers different steric and electronic profiles that can be exploited for specific applications.

This guide has provided a comparative framework for understanding the biological activities of these two important classes of compounds. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in drug discovery and agrochemical development. As our understanding of structure-activity relationships continues to evolve, the rational design of fluorinated and chlorinated benzoic acids will undoubtedly lead to the development of safer and more effective chemical entities.

References

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A Practical Guide to Validating Synthesized Compounds with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and project success.[1][2][3] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short when faced with the complex spin systems and spectral overlap inherent in novel chemical entities.[1][2][4][5][6][7] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming a convoluted 1D spectrum into a detailed roadmap of molecular connectivity and spatial arrangement.[1][2][8]

This guide offers a comparative analysis of the most pivotal 2D NMR techniques used in structural validation. It is designed to move beyond a simple recitation of methods, providing instead the strategic insights needed to select the right experiment, optimize its parameters, and integrate the resulting data into a cohesive and definitive structural assignment.

The Chemist's Toolkit: A Comparative Overview of Key 2D NMR Experiments

The power of 2D NMR lies in its ability to spread out spectral information across two frequency dimensions, revealing correlations between nuclei that are obscured in 1D.[8][9] We will explore the four most common and powerful experiments in the organic chemist's arsenal: COSY, HSQC, HMBC, and NOESY/ROESY.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
  • Principle: The COSY experiment is the simplest and often the first 2D experiment performed.[10] It identifies protons that are "J-coupled," meaning they are typically separated by two or three chemical bonds (e.g., H-C-H or H-C-C-H).[9][10][11] The resulting spectrum displays the 1D proton spectrum along the diagonal, with off-diagonal "cross-peaks" indicating which protons are coupled to each other.[12][13]

  • Application: The primary use of COSY is to trace out chains of connected protons, known as spin systems.[13] By "walking" through the cross-peaks, one can readily identify adjacent protons and piece together molecular fragments.[12][13]

  • Expertise & Experience: While a standard COSY-90 is robust, for molecules with crowded spectra, a DQF-COSY (Double-Quantum Filtered COSY) can provide cleaner data with reduced diagonal peak intensity, making it easier to see cross-peaks near the diagonal.[12] The choice between COSY-45 and COSY-90 is a trade-off: COSY-45 offers a cleaner spectrum with less pronounced diagonal peaks, while COSY-90 is more sensitive.[12]

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
  • Principle: The HSQC experiment is a highly sensitive method that maps each proton directly to the carbon atom it is attached to.[14][15][16][17] It generates a 2D spectrum with the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other. Each peak in the spectrum represents a direct C-H bond.[14][16]

  • Application: HSQC is invaluable for definitively assigning ¹³C signals, which can be ambiguous in a 1D ¹³C spectrum.[14] An "edited" HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the peaks, providing similar information to a DEPT-135 experiment but with significantly higher sensitivity.[18]

  • Expertise & Experience: The efficiency of the magnetization transfer in an HSQC experiment is dependent on the one-bond ¹JCH coupling constant. While a standard value of ~145 Hz works for many sp³ carbons, and ~160 Hz for sp² carbons, using an average value may result in suboptimal signal for some carbons. For critical assignments, it's worth knowing the expected range of coupling constants for your molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connections
  • Principle: While HSQC shows direct, one-bond correlations, the HMBC experiment reveals correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[18][19][20][21] Critically, one-bond correlations are typically suppressed.[18]

  • Application: HMBC is the key experiment for assembling the molecular skeleton.[20] It allows you to connect the spin systems identified by COSY and to locate non-protonated atoms like quaternary carbons and carbonyls.[19][20] For example, a correlation from a methyl proton to a carbonyl carbon unequivocally links that methyl group to the carbonyl.

  • Expertise & Experience: The most critical parameter in an HMBC experiment is the long-range coupling delay, which is optimized for a specific nJCH value (typically 8-10 Hz). However, long-range couplings can vary significantly (e.g., 0-14 Hz).[18] If a crucial correlation is missing, it may be due to a very small coupling constant. In such cases, acquiring a second HMBC optimized for a different coupling value (e.g., 4-5 Hz) can often reveal the missing link.[18]

NOESY/ROESY: Through-Space Correlations for 3D Structure
  • Principle: Unlike the previous experiments which rely on through-bond J-coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded.[22][23] This is based on the Nuclear Overhauser Effect (NOE), a through-space magnetization transfer.[22][23]

  • Application: These experiments are crucial for determining stereochemistry and the 3D conformation of a molecule in solution. For example, a NOESY cross-peak between two protons on a ring can confirm their cis relationship.

  • Expertise & Experience: The choice between NOESY and ROESY is dictated by the size of your molecule (its molecular weight).[23]

    • Small Molecules (MW < ~700 Da): Use NOESY. The NOE effect is positive and readily detectable.[23][24]

    • Intermediate Molecules (MW ~700-1500 Da): Use ROESY. In this range, the NOE for a NOESY experiment can be close to zero, making peaks undetectable.[22][24][25] ROESY experiments provide a positive signal regardless of molecular size.[22]

    • Large Molecules (MW > ~1500 Da): NOESY is again the preferred method, as it is more sensitive for large molecules.[23] It's also important to be aware that ROESY can sometimes show artifacts from J-coupling (TOCSY artifacts), which can complicate interpretation.[23]

A Unified Workflow for Structural Validation

A systematic approach that integrates data from multiple 2D NMR experiments is the most reliable path to an unambiguous structure. The following workflow is a field-proven methodology for success.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Building A 1. 1D ¹H & ¹³C/DEPT F Assign C-H Pairs A->F via HSQC G Identify ¹H-¹H Spin Systems A->G via COSY B 2. HSQC C 3. COSY D 4. HMBC E 5. NOESY / ROESY H Connect Fragments & Assign Quaternary Carbons F->H G->H via HMBC I Determine Stereochemistry & Conformation H->I via NOESY/ROESY J Final Structure Validation I->J

Caption: A logical workflow for integrating 2D NMR data for structural elucidation.

Data Presentation: Comparative Summary of Techniques

Technique Information Obtained Correlation Type Strengths Limitations
COSY ¹H—¹H connectivity through 2-3 bonds.[11][12]Through-bond (J-coupling)Quickly identifies proton spin systems.[13]Can be complex in crowded regions; weak couplings may not be visible.
HSQC Direct ¹H—¹³C one-bond correlations.[14][15][16]Through-bond (¹JCH)Very sensitive; excellent for assigning ¹³C signals.[14][18]Only shows direct attachments.
HMBC ¹H—¹³C correlations through 2-4 bonds.[18][19][21]Through-bond (nJCH)Essential for connecting fragments and identifying quaternary carbons.[19][20]Missing peaks can occur if nJCH is near zero; less sensitive than HSQC.[18]
NOESY/ROESY ¹H—¹H proximity in 3D space.[22][23]Through-space (NOE)Determines stereochemistry and conformation.[22]Interpretation can be complex; choice of experiment depends on molecular weight.[22][24][25]

Experimental Protocols: A Step-by-Step Guide

Acquiring high-quality 2D NMR data requires careful attention to the experimental setup. Here is a generalized protocol using an HSQC experiment as an example.

Protocol: Acquiring a Standard ¹H-¹³C HSQC Spectrum

  • Sample Preparation:

    • Ensure the sample is pure and free of particulate matter.

    • Use a high-quality NMR tube.

    • Dissolve the sample in a deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL for small molecules).

  • Initial Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the solvent's deuterium signal.

    • Shim the magnetic field to achieve good homogeneity. This is critical for high-quality 2D spectra. Start with an automated shimming routine, followed by manual adjustment if necessary.[26]

  • Acquire Reference 1D Spectra:

    • Acquire a standard 1D ¹H spectrum.[26]

    • Calibrate the chemical shift reference (e.g., TMS or residual solvent peak).

    • Determine the spectral width needed to encompass all proton signals.[26]

    • Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

  • Set Up the 2D HSQC Experiment:

    • Load a standard HSQC pulse program from the spectrometer's library.

    • Set the spectral widths for the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.[26]

    • Set the transmitter frequency offsets to the center of each spectral region.[26]

    • Key Parameter - Number of Points (TD/SI): Set the number of data points in the direct dimension (F2, ¹H) to at least 1K (1024) points. For the indirect dimension (F1, ¹³C), 256-512 increments are typical for good resolution.

    • Key Parameter - Number of Scans (NS): Set the number of scans per increment. This depends on the sample concentration. For a typical sample, 4 to 16 scans are sufficient.[27] Remember that the total experiment time is proportional to the number of increments multiplied by the number of scans.

    • Key Parameter - Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • Acquisition & Processing:

    • Start the acquisition.

    • Once complete, the raw data (FID) is a matrix of time-domain data.

    • Apply a 2D Fourier Transform to convert the data into the frequency domain.[8]

    • Phase the spectrum in both dimensions. Most modern software has automated routines for this.[26]

    • Apply baseline correction as needed.

Trustworthiness: Self-Validation and Common Pitfalls

A robust structural elucidation is a self-validating system. The data from one experiment must be consistent with all others.

  • Cross-Validation is Key: If COSY shows a coupling between H-A and H-B, and HSQC assigns H-A to C-A and H-B to C-B, then an HMBC should ideally show a correlation from H-A to C-B and from H-B to C-A.

  • Beware of Artifacts:

    • t₁ Noise: Vertical streaks of noise originating from very intense signals (like a residual solvent peak) can obscure real cross-peaks.

    • Quadrature Images: Ghost peaks that appear symmetrically opposite a real peak. Modern spectrometers have largely eliminated these, but they can still occur.[28]

    • Receiver Overload: Setting the receiver gain too high can cause artifacts, particularly in homonuclear experiments like COSY, where it can lead to signals parallel to the diagonal.[29]

Conclusion: The Synergy of 2D NMR in Modern Chemistry

The validation of a synthesized compound is a process of assembling a molecular puzzle. While 1D NMR provides the individual pieces, 2D NMR techniques provide the critical instructions for how they connect. By strategically employing a suite of experiments—COSY for proton networks, HSQC for direct C-H assignments, HMBC for skeletal assembly, and NOESY/ROESY for 3D architecture—researchers can move from a hypothesis to a confirmed structure with a high degree of confidence. This multi-faceted approach not only ensures the integrity of the immediate research but also builds a solid foundation for subsequent stages of drug discovery and development.[1][2][3][30]

References

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A Researcher's Guide to Understanding the Acidity of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, a nuanced understanding of how molecular structure influences chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a fundamental characteristic that dictates its behavior in different chemical environments, impacting everything from reaction kinetics to biological activity. Substituted benzoic acids serve as a classic and instructive model system for exploring these structure-activity relationships.

This guide provides an in-depth comparison of the acidity of various substituted benzoic acid derivatives. We will delve into the electronic effects that govern their acidity, present a robust experimental protocol for pKa determination, analyze experimental data, and introduce a quantitative framework for correlating structure with acidity.

The Foundation: Acidity of Benzoic Acid

The acidity of benzoic acid (pKa ≈ 4.20) is greater than that of a simple alkanoic acid like acetic acid (pKa ≈ 4.76). This is because the carboxyl group is attached to an sp²-hybridized carbon of the benzene ring, which is more electronegative than the sp³-hybridized carbon of the methyl group in acetic acid.[1] This increased electronegativity leads to a greater polarization of the O-H bond in the carboxyl group, facilitating proton donation.

The introduction of substituents onto the benzene ring can significantly alter the acidity of the benzoic acid molecule. These effects are primarily electronic in nature and can be broadly categorized as inductive and resonance effects.

Electronic Effects of Substituents

Substituents on the benzene ring influence the acidity of the carboxylic acid group by either stabilizing or destabilizing the resulting carboxylate anion (the conjugate base). Any factor that stabilizes the negative charge of the carboxylate anion will increase the acidity of the parent acid.[1][2]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the benzene ring and, by extension, from the carboxylate group. This delocalization and stabilization of the negative charge make the corresponding benzoic acid more acidic (lower pKa).[2][3] Examples of EWGs include nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups.

  • Electron-Donating Groups (EDGs): These groups push electron density into the benzene ring, which in turn destabilizes the negative charge on the carboxylate anion.[1][2] This makes the corresponding benzoic acid less acidic (higher pKa). Examples of EDGs include alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups.

These electronic influences are transmitted through two main mechanisms:

  • Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electronegative substituents exert a negative inductive effect (-I), withdrawing electron density, while less electronegative groups (like alkyl groups) have a positive inductive effect (+I), donating electron density. The inductive effect weakens with distance.

  • Resonance Effect (R or M): This involves the delocalization of π electrons through the conjugated system of the benzene ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density via resonance (+R effect), while groups with π bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density via resonance (-R effect). The resonance effect is most pronounced at the ortho and para positions.

The net effect of a substituent is a combination of its inductive and resonance effects. For instance, halogens are electronegative (-I effect) but also have lone pairs that can be donated (+R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect.

Experimental Determination of pKa: Potentiometric Titration

To experimentally validate these theoretical principles, a reliable method for determining pKa values is necessary. Potentiometric titration is a highly accurate and widely used technique for this purpose.[4][5]

Principle

The method involves the gradual addition of a strong base (titrant), typically sodium hydroxide (NaOH), of known concentration to a solution of the weak acid (analyte), in this case, a substituted benzoic acid. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[4][6] The resulting titration curve (a plot of pH versus the volume of titrant added) allows for the determination of the pKa.

According to the Henderson-Hasselbalch equation, when the weak acid is half-neutralized, the concentrations of the acid and its conjugate base are equal.[7][8][9][10] At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[6][8]

pH = pKa + log ([A⁻]/[HA])

When [A⁻] = [HA], log ([A⁻]/[HA]) = log(1) = 0, therefore pH = pKa .

Experimental Protocol

The following is a detailed, step-by-step methodology for the potentiometric titration of a substituted benzoic acid derivative.

Materials:

  • Substituted benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers, volumetric flasks, and pipettes

  • Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. If solubility is an issue, a co-solvent like ethanol can be used, but it's important to note that this will affect the absolute pKa value.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[6]

  • Titration Setup: Place a known volume (e.g., 50.00 mL) of the analyte solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Initial pH Measurement: Record the initial pH of the analyte solution before adding any titrant.

  • Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Region: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., 0.1-0.2 mL) to accurately define the equivalence point of the titration.

  • Completion of Titration: Continue adding the titrant until the pH of the solution plateaus well into the basic region.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Substituted Benzoic Acid) setup Setup Titration Apparatus prep_analyte->setup prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each addition record->titrate Continue until pH plateaus plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence find_hep->determine_pka

Caption: Workflow for the potentiometric determination of pKa.

Comparative Analysis of Experimental Data

The following table summarizes the experimental pKa values for benzoic acid and a selection of its meta-, para-, and ortho-substituted derivatives in water at 25°C.

SubstituentPositionpKaEffect on AcidityPrimary Electronic Effects
-H-4.20Reference-
-CH₃meta4.27Weaker+I
-CH₃para4.37Weaker+I, +Hyperconjugation
-Clmeta3.83Stronger-I
-Clpara3.99Stronger-I > +R
-NO₂meta3.45Stronger-I
-NO₂para3.44Stronger-I, -R
-OCH₃meta4.09Stronger-I
-OCH₃para4.47Weaker+R > -I
-OHpara4.58Weaker+R > -I
-CNpara3.55Stronger-I, -R
-NH₂para4.92Weaker+R > -I
-NO₂ortho2.17Much StrongerOrtho Effect, -I, -R
-CH₃ortho3.91StrongerOrtho Effect
-Clortho2.94Much StrongerOrtho Effect, -I

Note: pKa values are approximate and can vary slightly depending on the source.

Analysis of Trends
  • Electron-Donating Groups: As predicted, electron-donating groups like -CH₃ and -OCH₃ in the para position decrease acidity (increase pKa) compared to benzoic acid. This is due to the destabilization of the carboxylate anion.[1][2]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like -Cl, -NO₂, and -CN significantly increase acidity (decrease pKa). The powerful electron-withdrawing nature of the nitro group, especially in the para position where both its -I and -R effects are operative, makes p-nitrobenzoic acid a much stronger acid than benzoic acid.[3]

  • Meta vs. Para Positions: For a substituent like -OCH₃, the -I effect dominates at the meta position, leading to increased acidity relative to benzoic acid. However, at the para position, the stronger +R effect dominates, resulting in decreased acidity.[11]

Visualization of Substituent Effects

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg { EWG | e.g., -NO₂} benzoate_ewg Benzene Ring COO⁻ ewg:f0->benzoate_ewg:ring Withdraws e⁻ density stabilization Stabilization of Conjugate Base benzoate_ewg:coo->stabilization acidity_increase Increased Acidity (Lower pKa) stabilization->acidity_increase edg { EDG | e.g., -OCH₃} benzoate_edg Benzene Ring COO⁻ edg:f0->benzoate_edg:ring Donates e⁻ density destabilization Destabilization of Conjugate Base benzoate_edg:coo->destabilization acidity_decrease Decreased Acidity (Higher pKa) destabilization->acidity_decrease

Caption: Electronic effects on the stability of the benzoate anion.

The "Ortho Effect"

A notable anomaly is the "ortho effect," where almost any substituent in the ortho position, regardless of its electronic nature (donating or withdrawing), increases the acidity of benzoic acid, often more so than the same substituent in the meta or para positions.[1][12][13] For example, o-methylbenzoic acid (pKa 3.91) is more acidic than benzoic acid (pKa 4.20), even though the methyl group is electron-donating.

The primary explanation for the ortho effect is steric hindrance.[12][14] The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion.[12][15] By inhibiting this resonance, the ortho substituent effectively increases the acidity.

Quantitative Correlation: The Hammett Equation

To move beyond qualitative descriptions, we can use the Hammett equation to quantitatively relate the effect of meta and para substituents to the reactivity of the benzoic acid, including its acidity.[16][17][18] The equation is:

log(K/K₀) = σρ

or, in terms of pKa:

pKa₀ - pKa = σρ

Where:

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.

  • pKa and pKa₀ are their corresponding pKa values.

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[16]

The Hammett equation provides a powerful tool for predicting the acidity of a substituted benzoic acid if the substituent constant is known and for understanding the electronic nature of a new substituent by measuring the pKa of the corresponding benzoic acid derivative.[19]

Conclusion

The acidity of substituted benzoic acid derivatives is a finely tuned property governed by the electronic interplay of inductive and resonance effects, with the additional consideration of steric factors in the case of the ortho effect. Electron-withdrawing groups generally enhance acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. These principles can be reliably and accurately quantified through experimental methods like potentiometric titration and correlated using the Hammett equation. For researchers in drug design and materials science, a firm grasp of these concepts is essential for the rational design of molecules with desired physicochemical properties.

References
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A Comparative Guide to Confirming the Molecular Weight of 4-Chloro-3-ethoxybenzoic Acid with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor.[1][2][3] An incorrect structural assignment can lead to wasted resources, misleading biological data, and potential safety risks. Among the primary characteristics used for molecular identification is its molecular weight. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the precise determination of the molecular weight of 4-Chloro-3-ethoxybenzoic acid, a key intermediate in various synthetic pathways.

The Imperative of Precision: Why Accurate Mass Matters

For researchers and drug development professionals, knowing the nominal mass of a compound is often insufficient.[4] Two or more compounds can have the same nominal mass but different elemental compositions. This is where the concept of "exact mass" becomes critical. High-Resolution Mass Spectrometry is an advanced analytical technique designed to determine molecular masses with extreme precision, often to within a few parts per million (ppm).[5] This level of accuracy allows for the confident determination of a molecule's elemental formula, a crucial step in structural elucidation and confirmation.[5][6][7]

This compound: A Case Study

To illustrate the principles and advantages of HRMS, we will focus on this compound.

Chemical Structure:

Molecular Formula: C₉H₉ClO₃

Based on this formula, we can calculate the theoretical exact mass, which serves as the benchmark for our experimental analysis.

Table 1: Theoretical Molecular Weight of this compound

ParameterValue
Molecular Formula C₉H₉³⁵Cl¹⁶O₃
Theoretical Monoisotopic Mass (Da) 200.02402
Average Molecular Weight ( g/mol ) 200.62

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, possess the ability to distinguish between compounds with very similar masses, a feat not possible with traditional low-resolution mass spectrometry.[5][8] This high resolving power is essential for confidently identifying a target molecule in a complex mixture or confirming the successful synthesis of a new chemical entity.[9]

Experimental Workflow for HRMS Analysis

The following diagram and protocol outline a typical workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Weigh ~1 mg of This compound B Dissolve in a suitable solvent (e.g., Acetonitrile/Water) A->B C Dilute to a final concentration of ~1-10 µg/mL B->C E Direct Infusion or LC-HRMS (Electrospray Ionization - ESI) C->E D Instrument Calibration (Using a known standard) D->E F Data Acquisition (High-resolution scan mode) E->F G Extract Mass Spectrum F->G H Determine Experimental m/z G->H I Calculate Mass Error (ppm) H->I J Confirm Elemental Composition I->J K Verified Molecular Weight J->K Final Confirmation

Caption: HRMS workflow for molecular weight confirmation.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a high-purity solvent mixture, such as 50:50 acetonitrile:water, to create a stock solution.

    • Perform a serial dilution to achieve a final concentration suitable for HRMS analysis, typically in the range of 1-10 µg/mL. The final concentration should be optimized based on the sensitivity of the specific instrument being used.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This step is crucial for ensuring high mass accuracy.

  • Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-HRMS is particularly useful for analyzing complex mixtures.[10]

    • Utilize electrospray ionization (ESI) in negative ion mode, as the benzoic acid moiety is readily deprotonated.

    • Acquire data in full scan mode with a high resolution setting (e.g., >60,000 FWHM).

  • Data Analysis:

    • Process the acquired data using the instrument's software to obtain the mass spectrum.

    • Identify the peak corresponding to the deprotonated molecule, [M-H]⁻.

    • Determine the experimental m/z value for this peak.

    • Compare the experimental mass to the theoretical exact mass and calculate the mass error in parts per million (ppm) using the following formula:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

Interpreting the Data: A Comparison

A successful HRMS analysis will yield an experimental mass that is very close to the theoretical mass, typically with a mass error of less than 5 ppm.

Table 2: Comparison of Theoretical vs. Experimental Mass Data

ParameterTheoretical ValueHypothetical HRMS Result
Molecular Formula C₉H₉³⁵Cl¹⁶O₃C₉H₉³⁵Cl¹⁶O₃
Monoisotopic Mass (Da) 200.02402200.02395
Mass Error (ppm) N/A-3.5
Confidence in Confirmation N/AHigh

The low mass error of -3.5 ppm provides strong evidence that the elemental composition of the analyzed compound is indeed C₉H₉ClO₃, thus confirming the identity of this compound.

Alternative Techniques for Molecular Weight Determination

While HRMS is the gold standard for accurate mass determination, other techniques can provide information about molecular weight and elemental composition.

1. Low-Resolution Mass Spectrometry (LRMS):

  • Principle: Operates similarly to HRMS but with lower resolving power. Provides a nominal mass (an integer value).

  • Advantages: Generally faster and less expensive than HRMS.

  • Limitations: Cannot distinguish between molecules with the same nominal mass but different elemental compositions. For example, a compound with the formula C₁₀H₁₃N₂O₂ has a nominal mass of 200, which could be mistaken for this compound in a low-resolution instrument.

2. Elemental Analysis (CHN Analysis):

  • Principle: Involves the combustion of a sample to determine the percentage of carbon, hydrogen, and nitrogen. Other elements like chlorine can be determined by other methods.

  • Advantages: Provides the empirical formula of a compound.

  • Limitations: It is a bulk analytical technique and requires a relatively pure sample. It does not provide information about the intact molecular weight and cannot distinguish between isomers.

Decision-Making Framework for Technique Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

Technique_Selection A Need to determine molecular weight? B Is high accuracy and elemental composition required? A->B Yes H No suitable technique in this context A->H No D Use High-Resolution Mass Spectrometry (HRMS) B->D Yes E Use Low-Resolution Mass Spectrometry (LRMS) B->E No C Is the sample a polymer or macromolecule? F Use Elemental Analysis C->F No, need empirical formula G Consider techniques like Size Exclusion Chromatography (SEC) C->G Yes E->C Is it a polymer?

Caption: Decision guide for selecting a molecular weight analysis method.

Conclusion

For the definitive confirmation of the molecular weight and elemental composition of small molecules like this compound, High-Resolution Mass Spectrometry is the unequivocally superior technique. Its ability to provide exact mass measurements with high accuracy and resolution offers a level of confidence that is essential in research, and particularly in drug development where precision and certainty are paramount.[1][3][10] While other methods like LRMS and elemental analysis have their applications, they lack the specificity and resolving power of HRMS. Therefore, for any application requiring unambiguous structural confirmation, HRMS should be the method of choice.

References

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Introduction: The Analytical Imperative for Novel Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for Novel Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a cornerstone in modern drug discovery, serving as versatile scaffolds for developing therapeutics targeting a wide array of diseases, from influenza to cancer.[1][2] Their structural simplicity allows for extensive modification, leading to novel compounds with unique biological activities.[3][4] However, the journey of a novel chemical entity (NCE) from the laboratory to clinical application is underpinned by rigorous analytical characterization. For these new molecules, no compendial methods exist. Therefore, the development and validation of reliable analytical procedures are not merely procedural hurdles; they are the very foundation of safety, efficacy, and regulatory compliance.[5][6]

This guide, written from the perspective of a senior application scientist, moves beyond standard protocols to address a critical, often nuanced, aspect of analytical science: cross-validation . Cross-validation is the systematic process of demonstrating that a validated analytical method yields consistent, reliable, and accurate results under varied conditions, such as when performed in different laboratories, by different analysts, or, most importantly, when compared against an orthogonal analytical technique.[7][8] For novel benzoic acid derivatives, where the analytical landscape is uncharted, cross-validation provides the ultimate confidence in data integrity, ensuring that the reported identity, purity, and strength are unequivocal.

The Philosophy of Cross-Validation: Building an Ecosystem of Trust

Cross_Validation_Workflow cluster_primary Primary Quantitative Method cluster_orthogonal Orthogonal Confirmatory Method cluster_structure Structural Confirmation P_Dev HPLC-UV Method Development P_Val Full ICH Q2(R2) Validation P_Dev->P_Val P_Data Quantitative Data (Assay, Purity) P_Val->P_Data Comparison Statistical Comparison & Data Concordance P_Data->Comparison O_Dev LC-MS/MS or qNMR Method Development O_Val Targeted Validation (Specificity, Accuracy, Precision) O_Dev->O_Val O_Data Confirmatory Data O_Val->O_Data O_Data->Comparison NMR NMR Spectroscopy (¹H, ¹³C, 2D) Struct_Data Structural Identity & Functional Groups NMR->Struct_Data FTIR FTIR Spectroscopy FTIR->Struct_Data Struct_Data->Comparison Qualitative Confirmation Final Validated Analytical Data Package Comparison->Final

Caption: Overall workflow for the cross-validation of analytical data for a novel compound.

I. Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC-UV)

For most non-volatile benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) with UV detection is the workhorse for assay and impurity profiling. Its robustness, precision, and accessibility make it the ideal primary method.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the default choice due to its versatility in retaining moderately polar compounds like benzoic acid derivatives.[12] The aromatic ring and carboxylic acid moiety provide a good balance of hydrophobic and polar interactions.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is typical. The buffer's pH is critical; maintaining it around 2.5-3.5 suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.

  • Detection: The benzene ring in benzoic acid derivatives provides a strong chromophore, making UV detection (typically around 230-280 nm) highly sensitive and specific.

Experimental Protocol: HPLC-UV Method Validation

This protocol is designed to meet the requirements of ICH Q2(R2) guidelines.[5][13][14]

  • System Suitability:

    • Prepare a standard solution of the novel benzoic acid derivative.

    • Perform five replicate injections.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 1.0%; tailing factor ≤ 2.0; theoretical plates > 2000. This ensures the chromatographic system is performing adequately before any validation experiments begin.[15]

  • Specificity:

    • Inject a blank (diluent), a placebo (if in formulated product), and the active substance spiked with known related substances/impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not co-elute with the main peak.

    • Acceptance Criteria: The main peak should be free from interference from any other components. Peak purity analysis using a photodiode array (PDA) detector should pass.

  • Linearity and Range:

    • Prepare at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.

    • Perform three replicate injections at each concentration.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy (as % Recovery):

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking the analyte into a placebo or blank matrix.

    • Analyze three preparations at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[15]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. Precision at the LOQ level should be demonstrated (%RSD ≤ 10%).

II. Orthogonal Method Cross-Validation

The validated HPLC-UV method provides a robust dataset. However, to achieve unimpeachable confidence, this data must be cross-validated against an orthogonal method.

A. Cross-Validation with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides an orthogonal separation and detection mechanism. While the liquid chromatography is similar, detection is based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering exceptional selectivity and sensitivity.[16]

Why it is a Self-Validating System: If an impurity co-elutes perfectly with the main peak in HPLC-UV, it would be missed. However, it is highly improbable that this impurity would also have the exact same molecular weight and fragmentation pattern as the analyte of interest. Therefore, obtaining a matching assay value from both HPLC-UV and LC-MS/MS provides strong evidence that the measured value is accurate and free from hidden interferences.

  • Sample Selection: Prepare three batches of the novel benzoic acid derivative at low, medium, and high concentrations within the validated range of the HPLC-UV method.

  • Analysis: Analyze each batch in triplicate using both the validated HPLC-UV method and the developed LC-MS/MS method.

  • Data Comparison: Calculate the mean assay value for each batch from both methods. The results should be compared for statistical equivalence.

  • Acceptance Criteria: The percentage difference between the mean assay values obtained by the two methods should not exceed 3.0%.

B. Cross-Validation with Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the same compound.[17] It relies on the principle that the integrated signal area of a specific proton resonance is directly proportional to the number of nuclei contributing to that signal.

Why it is a Self-Validating System: Chromatographic methods measure purity relative to a reference standard. But what is the purity of the standard itself? qNMR can assign an absolute purity value to the reference material. By using a certified internal standard of known purity, the purity of the novel benzoic acid derivative can be calculated directly. If this qNMR-assigned purity is then used to prepare a standard for the HPLC-UV method, and the HPLC analysis subsequently confirms this purity value (e.g., shows no significant impurities), the system self-validates.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Analyte Weigh Novel Benzoic Acid Derivative (Analyte) Solvent Dissolve in Deuterated Solvent Analyte->Solvent ISTD Weigh Certified Internal Standard (ISTD) ISTD->Solvent NMR_Acq Acquire ¹H NMR Spectrum (Quantitative Parameters) Solvent->NMR_Acq Processing Process Data (Phasing, Baseline Correction) NMR_Acq->Processing Integration Integrate Analyte & ISTD Resonance Peaks Processing->Integration Calculation Calculate Purity using Integral Ratio, Molar Masses, & Weights Integration->Calculation Result Absolute Purity of Novel Derivative (%) Calculation->Result

Caption: Workflow for quantitative NMR (qNMR) purity determination.

III. Structural Confirmation: The Spectroscopic Foundation

While chromatography quantifies how much is present, spectroscopy confirms what is present. For a novel derivative, this is non-negotiable.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation.[18][19][20][21] The chemical shifts, coupling constants, and integration patterns provide a complete map of the molecule's carbon-hydrogen framework. 2D NMR techniques (like COSY and HSQC) confirm the connectivity between atoms. The final proposed structure must be fully consistent with all NMR data.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[22] For a benzoic acid derivative, the spectrum must exhibit two characteristic features:

    • A very broad O-H stretching vibration from the carboxylic acid, typically observed between 2500-3300 cm⁻¹.[23]

    • A strong C=O (carbonyl) stretching vibration, typically around 1680-1710 cm⁻¹.[23][24]

Comparative Data Summary

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary to guide researchers.

ParameterHPLC-UVGC-MSqNMR
Primary Use Quantitative (Assay, Purity)Quantitative (Volatile Analytes)Quantitative (Absolute Purity)
Selectivity Good (Chromatographic)Excellent (Chromatography + Mass)Excellent (Structural)
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL (derivatized)~0.1 - 1 mg/mL
Sample Throughput HighMediumLow
Requirement for Derivatization NoOften required for benzoic acids[25]No
Regulatory Acceptance High (Primary Method)High (Confirmatory/Orthogonal)High (Primary Standard Characterization)
Instrumentation Cost ModerateHighVery High

Conclusion

The analytical validation of a novel benzoic acid derivative is a multifaceted process that culminates in a robust, reliable, and defensible data package. Adherence to ICH guidelines for the primary analytical method, typically HPLC-UV, establishes a strong foundation. However, true scientific rigor and trustworthiness are achieved through a well-designed cross-validation strategy. By employing orthogonal methods such as LC-MS/MS for confirmatory quantification and qNMR for absolute purity assignment, a self-validating analytical ecosystem is created. This integrated approach, supported by definitive spectroscopic structural confirmation, ensures that the data is not just compliant, but scientifically sound, providing the ultimate confidence for researchers, scientists, and drug development professionals as they advance these critical molecules through the development pipeline.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-Chloro-3-ethoxybenzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering a procedural and logical approach grounded in established safety and regulatory standards.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is an organic solid that presents several risks that directly inform disposal procedures. Familiarize yourself with the properties outlined in the Safety Data Sheet (SDS) for the specific compound you are using.[1]

Key Chemical and Hazard Data

PropertyValueSignificance for Disposal
Chemical Class Halogenated Aromatic Carboxylic AcidSubject to specific EPA regulations for halogenated organic compounds.[2][3] The acidic nature allows for neutralization.[4][5]
Physical State SolidRisk of dust generation during handling requires appropriate respiratory protection.
Primary Hazards Harmful if swallowed, Causes skin and eye irritation.Mandates the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure.[6][7][8]
Environmental Fate Halogenated organics can be persistent environmental pollutants.Improper disposal can lead to long-term ecological damage, necessitating controlled destruction via incineration.[9][10]

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of laboratory waste is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[11][12] this compound is classified as a halogenated organic waste.[2] Furthermore, as an acid, it may be considered a corrosive hazardous waste (EPA waste code D002) if it is in an aqueous solution with a pH of 2 or less.[11][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that laboratory personnel be informed of the hazards of the chemicals they work with and trained on safe handling and emergency procedures.[8][14]

Compliance with these regulations is mandatory. All disposal procedures must be conducted within the framework established by your institution's Environmental Health and Safety (EHS) office, which interprets and implements these federal and state regulations.

Core Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to managing this compound waste from the point of generation to final disposal.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Proper protection is the first line of defense against chemical exposure. The acidic and irritant nature of this compound necessitates stringent PPE protocols.

  • Eye Protection: Wear chemical safety goggles or a face shield.[15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[15]

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust (e.g., when weighing or transferring the solid), work in a fume hood or use an appropriate NIOSH-approved respirator.

Step 2: Waste Segregation and Accumulation

Proper segregation is the most critical step in a compliant waste management program.[9] Incompatible wastes must never be mixed.

  • Designate a Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[2][16] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container label must be filled out completely and accurately at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date of first accumulation[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be away from general traffic and have secondary containment to capture any potential leaks.[1]

Step 3: On-Site Neutralization Protocol (For Aqueous Waste Streams)

For dilute aqueous solutions containing this compound, neutralization can be an effective preliminary treatment step to reduce the corrosive hazard.[12] This process converts the carboxylic acid into a carboxylate salt and water.[5][17][18]

CAUTION: This procedure should only be performed by trained personnel. The neutralized solution must still be disposed of as hazardous waste, as it now contains a halogenated organic salt.

Experimental Protocol: Neutralization

  • Preparation: Conduct the procedure in a functioning chemical fume hood while wearing all required PPE. Place the flask containing the acidic solution in an ice bath to control any exothermic reaction.

  • Base Selection: Prepare a dilute solution of a base, such as 5% sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).

  • Titration: Slowly add the basic solution to the stirring acidic waste. If using sodium bicarbonate, be prepared for the evolution of carbon dioxide gas.[4][5]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: The resulting neutralized solution should be collected in a waste container labeled "Halogenated Organic Aqueous Waste" and managed through your institution's hazardous waste program.

Step 4: Final Off-Site Disposal

The ultimate disposal of this compound and its neutralized salt must be handled by a licensed hazardous waste disposal facility.[9]

  • Contact EHS: When your waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) office for a waste pickup.[11]

  • Manifesting: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[9]

  • Destruction Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[16][19] This process is designed to achieve complete destruction of the organic molecule while scrubbing resultant gases like hydrogen chloride (HCl) to prevent their release into the atmosphere.[10][20] Land disposal of halogenated organic waste is highly restricted and not a viable option.[3][19]

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

G cluster_prep Preparation & Assessment cluster_path Disposal Pathway cluster_final Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is waste a dilute aqueous solution? ppe->waste_type solid_waste Segregate as 'Halogenated Organic Solid' waste_type->solid_waste No aqueous_waste Consider On-Site Neutralization (See Protocol in Section 3) waste_type->aqueous_waste Yes collect_solid Collect in labeled, closed container in SAA solid_waste->collect_solid collect_aqueous Collect neutralized solution as 'Halogenated Organic Aqueous Waste' aqueous_waste->collect_aqueous contact_ehs Contact EHS/Waste Coordinator for pickup collect_solid->contact_ehs collect_aqueous->contact_ehs incineration Off-site Disposal via High-Temperature Incineration contact_ehs->incineration caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[15]

  • Absorb: For liquid spills, use an appropriate chemical absorbent material. For acid spills, a neutralizer like sodium bicarbonate can be used.

  • Collect: Carefully sweep or scoop up the contaminated material and place it into a designated hazardous waste container.[15][21]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office, as required by institutional policy.

References

  • Republic Services. (n.d.). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Chloroaromatic formation in incineration processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Acta Scientific. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Taylor & Francis Online. (2008, September 19). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Retrieved from [Link]

  • StudyLib. (n.d.). Carboxylic Acid Neutralization Equivalent Lab Procedure. Retrieved from [Link]

  • YouTube. (2022, March 4). Neutralizing carboxylic acids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • YouTube. (2019, August 14). Neutralization of Carboxylic Acid. Retrieved from [Link]

  • OSTI.gov. (1999, July 1). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Angene Chemical. (2026, January 16). 4-Amino-5-chloro-2-ethoxybenzoic Acid Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Hospital-wide Hazards - Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Retrieved from [Link]

  • University of Maryland ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.